2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Description
BenchChem offers high-quality 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVCXJOIDBNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine safety and handling
Technical Safety & Handling Guide: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Executive Summary: The Scaffold & The Risk
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and next-generation agrochemicals.[1][2][3] Its utility lies in its orthogonal reactivity : the 2-bromo position is primed for lithium-halogen exchange or palladium-catalyzed coupling, while the 3-trifluoromethyl group provides critical lipophilicity and metabolic stability to the final pharmacophore.[1][2]
Critical Isomer Warning: Researchers must verify the CAS number before use.[1][2][3]
-
Target Compound: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 1256820-00-4 )[1][2][3][4][5][6]
-
Common Isomer: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS: 75806-84-7) Confusion between these isomers leads to failed synthesis and potential safety hazards due to differing reactivity profiles.[1][2][3]
Hazard Profiling & GHS Classification
While often classified as an "Irritant" in preliminary screens, halogenated pyridines possess lipophilic properties that facilitate dermal absorption.[1][2][3] Treat this compound as a potential sensitizer and systemic toxicant .[1][2][3]
Table 1: GHS Classification & Hazard Statements
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][3] |
Toxicological Insight: The trifluoromethyl group increases the compound's lipophilicity (LogP ~3.4), enhancing its ability to penetrate the stratum corneum.[1][2][3] Unlike simple inorganic acids, this irritation is not just surface-level; it can lead to delayed hypersensitivity.[1][2]
Strategic Engineering Controls
Standard laboratory coats are insufficient.[1][2][3] The handling strategy must prioritize containment and permeation resistance .[1][2][3]
A. Containment Hierarchy
-
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary: Weighing must be performed inside the hood or a vented balance enclosure.[1][2][3]
-
Inert Atmosphere: For synthesis involving lithiation or organometallics, a glovebox or Schlenk line (Argon/Nitrogen) is mandatory.[1][2][3]
B. Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Technical Rationale |
| Gloves (Splash) | Nitrile (Double-gloved) | Minimum thickness 0.11 mm.[1][2][3] Change immediately upon contamination.[1][2][3] |
| Gloves (Immersion) | Silver Shield / 4H | Laminate film prevents permeation of halogenated aromatics better than standard nitrile.[2][3] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of vapors bypassing side shields.[2][3] |
| Respiratory | P100 + OV Cartridge | Only required if working outside a fume hood (e.g., spill cleanup).[2][3] |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Context: This compound often exists as a low-melting solid or viscous oil, making static charge and adhesion problematic.[1][2][3]
-
Prepare: Place a secondary containment tray inside the fume hood.
-
Anti-Static: Use an anti-static gun on the spatula and weighing boat if the solid is fluffy.[1][2][3]
-
Transfer:
-
Decon: Wipe the balance area with a tissue soaked in acetone, then dispose of the tissue as solid hazardous waste.[1][2][3]
Protocol B: Reaction Setup (Lithium-Halogen Exchange)
Context: The 2-bromo position is highly reactive toward n-butyllithium (n-BuLi).[1][2][3] The presence of the 3-CF3 group activates the ring, making it susceptible to "halogen dance" (isomerization) if temperatures are not strictly controlled.[1][2]
Step-by-Step Workflow:
-
Drying: Flame-dry a 2-neck round bottom flask (RBF) under vacuum; backfill with Argon (3 cycles).
-
Solvent: Add anhydrous THF (tetrahydrofuran) via cannula.[1][2][3]
-
Cooling: Cool the bath to -78°C (Dry Ice/Acetone). Crucial: Internal temperature must reach -78°C before reagent addition.[1][2]
-
Addition: Add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine. Ensure full dissolution.
-
Lithiation: Add n-BuLi dropwise over 15 minutes.
-
Quenching: Add the electrophile at -78°C. Allow to warm only after the quench is complete.
Visualization: Safety & Emergency Logic
Figure 1: Handling Decision Matrix
A logical flow for determining safety requirements based on experimental intent.
Caption: Decision matrix for determining engineering controls based on physical state and reaction type.
Figure 2: Emergency Spill Response Workflow
Self-validating loop for managing spills of halogenated aromatics.
Caption: Protocol for containment and disposal of spills. Do NOT use water to flush.[1][2][3]
Waste Management
-
Segregation: Do not mix with strong oxidizers or acids.[1][2][3]
-
Labeling: Must explicitly state "Contains Fluorinated/Chlorinated Pyridine."[1][2][3]
-
Rationale: Halogenated compounds require high-temperature incineration (>1100°C) to prevent the formation of dioxins and to ensure complete destruction of the trifluoromethyl moiety.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736237, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (Isomer Reference).[1][2][3] Retrieved from .[1][2]
-
Sigma-Aldrich (2025). Safety Data Sheet: Pyridine Derivatives.[1][2][3] Retrieved from .[1][2]
-
CymitQuimica. 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine CAS 1256820-00-4 Product Data. Retrieved from .[1][2][3]
-
Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines.[1][2][3] Angewandte Chemie International Edition.[1][2] (General reference for lithiation risks of halogenated pyridines).
Sources
- 1. 626-89-1[Isohexanol 98%(GC)]- Jizhi Biochemical [acmec.com.cn]
- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cacheby.com [cacheby.com]
- 5. 508186-14-9,1-[2,3-Di(2-thienyl)-6-quinoxalinyl]-3-(2-methoxyethyl)urea-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CAS 1256820-00-4: 2-BROMO-5-CHLORO-3-(TRIFLUOROMETHYL)PYRI… [cymitquimica.com]
Commercial Availability & Technical Guide: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
[1]
Executive Summary
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 1256820-00-4 ) is a high-value heterocyclic building block used primarily in the development of agrochemicals (SDHI fungicides) and small molecule kinase inhibitors.[1] Its commercial availability is currently classified as Tier 2 (Specialty/Make-on-Demand) , meaning few suppliers hold bulk stock (kg+), while gram-scale quantities are available from specialized catalogs.
CRITICAL ADVISORY: Researchers must exercise extreme caution regarding regioisomer confusion . The commercially dominant isomer is 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7). Vendors often cross-list these isomers or use ambiguous nomenclature. Verification by CAS number and 1H-NMR is mandatory upon receipt.
Part 1: Commercial Availability & Sourcing Intelligence
Identity Verification
To ensure procurement of the correct scaffold, use the following identifiers. The "Trap" isomer is listed to help you exclude incorrect search results.
| Feature | Target Compound | Common "Trap" Isomer |
| Structure | 2-Br, 5-Cl, 3-CF3 | 2-Br, 3-Cl, 5-CF3 |
| CAS Number | 1256820-00-4 (Primary)887267-92-1 (Secondary) | 75806-84-7 |
| Availability | Low / Specialty | High / Commodity |
| Typical Price | High (~$400/10g) | Moderate (~$50/10g) |
| Key Reactivity | C2-Br (Highly Activated by C3-CF3) | C2-Br (Moderately Activated) |
Supplier Landscape
The supply chain for this specific isomer is fragmented. Major catalog houses often list it as a "virtual" inventory item, meaning they source it from smaller boutique synthesis labs in China or India upon order.
Recommended Sourcing Strategy:
-
Primary Tier (Stock Likely): Sigma-Aldrich (Product #1256820-00-4), CymitQuimica, BLD Pharm.
-
Secondary Tier (Lead Time 2-4 Weeks): RHAWN, Ambeed, Enamine.
-
Bulk Procurement (>100g): Requires a Custom Manufacturing Organization (CMO). Recommended route is the Sandmeyer reaction from 2-amino-5-chloro-3-(trifluoromethyl)pyridine.
Quality Control Specifications
Upon receipt, the material must meet these minimum specifications to ensure reproducibility in downstream couplings.
-
Purity (HPLC): ≥ 97.0% (Area %).
-
Impurity Profile: Must be free of the 2,5-dichloro analog (result of incomplete bromination) and the regioisomer (75806-84-7).
-
Appearance: Low-melting solid or viscous oil (dependent on purity/temperature).
-
Storage: 2-8°C under Argon (Light Sensitive).
Part 2: Technical Utility & Reactivity Profile
The "Orthogonal Halogen" Advantage
This scaffold is prized for its chemoselectivity . The molecule presents two halogen handles with vastly different electronic environments:
-
C2-Bromo: Extremely electrophilic due to the adjacent ring nitrogen and the strong electron-withdrawing effect of the ortho-trifluoromethyl group (
and ortho-effect). It reacts rapidly in SNAr and Pd-catalyzed couplings at room temperature. -
C5-Chloro: Deactivated and sterically accessible. It remains inert under conditions that functionalize C2, allowing for sequential cross-coupling workflows.
Reactivity Workflow Visualization
The following diagram illustrates the logical flow for functionalizing this scaffold, highlighting the selectivity between the C2 and C5 positions.
Figure 1: Chemoselective functionalization map. The C2-bromide is the primary reactive site, enabling high-yield modifications before addressing the C5-chloride.
Part 3: Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C2
This protocol selectively engages the C2-Br bond while leaving the C5-Cl bond intact for future elaboration.
Rationale: The electron-deficient nature of the pyridine ring at C2 facilitates oxidative addition of Pd(0) even with mild ligands. Reagents:
-
Substrate: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.1 eq)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane and aqueous
. -
Reaction: Stir vigorously at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent oxidative addition at the C5-Cl bond.
-
Monitoring: Monitor by LCMS. The bromide (M+2 pattern) should disappear, replaced by the product mass. The chloride isotope pattern (M/M+2 ratio 3:1) must be preserved.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis via Sandmeyer (If Commercial Stock is Unavailable)
If the specific isomer cannot be sourced, it can be synthesized from the corresponding amine.
Precursor: 2-Amino-5-chloro-3-(trifluoromethyl)pyridine (Often more available).
Reagents:
-
Dissolve
in anhydrous MeCN at 0°C. -
Add
dropwise. -
Add the amine precursor slowly.
-
Warm to RT and stir for 2 hours.
-
Safety Note: This generates diazonium intermediates; conduct behind a blast shield.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
Sources
Executive Summary: The Fluorine Effect on Heterocycles
Electronic Properties of Trifluoromethylpyridines: A Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists. Focus: Electronic perturbations, physicochemical descriptors, and reactivity profiles.
Trifluoromethylpyridines represent a privileged scaffold in modern drug discovery. The strategic introduction of a trifluoromethyl (–CF
Key Technical Value:
-
Electronic Deactivation: The –CF
group acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy, thereby activating the ring toward nucleophilic attack.[1] -
Basicity Modulation: It dramatically reduces the pKa of the pyridine nitrogen, altering hydrogen bond acceptor (HBA) capability and solubility profiles.[1]
-
Metabolic Shielding: The C–F bond strength (approx. 116 kcal/mol) and steric bulk block oxidative metabolism at sensitive sites.[1]
The Electronic Landscape
Inductive vs. Mesomeric Effects
The –CF
-
Hammett Substituent Constants: The electron-withdrawing nature is quantified by Hammett constants (
).[1]
Dipole Moment Vector Analysis
The net dipole moment is a vector sum of the pyridine ring dipole (pointing toward N) and the –CF
-
2-CF
-Pyridine: Vectors are at an acute angle (~60°), reinforcing each other. Result: High Dipole Moment (~4.0–4.5 D).[1] -
3-CF
-Pyridine: Vectors are at ~120°. Result: Moderate Dipole Moment. -
4-CF
-Pyridine: Vectors are opposed (~180°). Result: Low Net Dipole Moment (~1.0–1.6 D).[1]
Physicochemical Descriptors
The following table synthesizes estimated and experimental data to guide scaffold selection.
Table 1: Electronic and Physical Properties of Trifluoromethylpyridines
| Isomer | Hammett | Est.[1][2] pKa (Conjugate Acid)* | LogP (approx) | Electronic Character | Primary Reactivity |
| Pyridine (Ref) | 0.00 | 5.23 | 0.65 | Electron Deficient | Electrophilic at C2/C4 |
| 2-CF | N/A (Ortho) | ~0.5 – 1.0 | 1.6 | Highly Deficient (N-adjacent) | |
| 3-CF | 0.43 | ~2.6 – 2.8 | 1.7 | Moderately Deficient | Metallation (C2/C4) |
| 4-CF | 0.54 | ~2.0 – 2.2 | 1.7 | Symmetrically Deficient |
*Note: pKa values are estimated based on Hammett shifts (
Reactivity Profile & Synthetic Logic
The reactivity of trifluoromethylpyridines is dictated by the interplay between the inherent electron deficiency of the pyridine ring and the additional withdrawal from the –CF
Nucleophilic Aromatic Substitution ( )
The –CF
-
Regioselectivity Rule: Nucleophiles attack positions ortho or para to the ring nitrogen (C2/C4).[1] The –CF
group further activates positions ortho or para to itself. -
Case Study (4-CF
): In 2-halo-4-trifluoromethylpyridine, the C2 halogen is highly labile due to the cumulative EWG effect of the nitrogen and the para-CF .
Site-Selective Metallation (C-H Activation)
When
-
Directed Ortho Metalation (DoM): The pyridine nitrogen can direct lithiation to C2.[1] However, the acidity of the C-H bonds is modified by the –CF
group. -
3-CF
-Pyridine: Lithiation typically occurs at C2 (the "most acidic" proton due to inductive stabilization by both N and CF ) or C4, depending on the base and directing groups.
Radical Functionalization (Minisci-Type)
Protonated trifluoromethylpyridines are excellent substrates for radical addition.[1]
-
Mechanism: Nucleophilic alkyl radicals attack the most electron-deficient positions (C2/C4).[1]
-
Effect: The –CF
group lowers the LUMO, increasing the rate of radical addition compared to non-fluorinated pyridines.
Visualizing Reactivity Logic
The following diagram illustrates the decision matrix for functionalizing trifluoromethylpyridines based on electronic rules.
Figure 1: Decision tree for selecting synthetic pathways based on the electronic activation provided by the trifluoromethyl group.
Experimental Protocols
Protocol A: Regioselective of 2-Chloro-4-(trifluoromethyl)pyridine
Rationale: The C2 position is activated by the ring nitrogen and the meta effect of the CF
-
Reagents: 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv), Morpholine (1.2 equiv), K
CO (2.0 equiv), DMSO (0.5 M).[1] -
Procedure:
-
Charge a reaction vial with the pyridine substrate and K
CO . -
Add DMSO and stir to create a suspension.
-
Add morpholine dropwise at RT.
-
Heat to 80 °C for 4 hours. (Monitor by HPLC/TLC).
-
Workup: Dilute with water, extract with EtOAc.
-
-
Validation: The product should show a shift in the proton NMR at the C3 position due to the loss of the shielding Cl and addition of the amine.
Protocol B: C-H Trifluoromethylation of Pyridine (Inverse Strategy)
Rationale: Introducing the CF
-
Reagents: Pyridine (1.0 equiv), Sodium Triflinate (Langlois Reagent, 3.0 equiv), t-BuOOH (3.0 equiv), CH
Cl :H O (biphasic).[1] -
Procedure:
-
Cool the biphasic mixture to 0 °C.
-
Add t-BuOOH slowly.
-
Stir vigorously at RT for 12-24h.
-
Mechanism: Generation of
radical which attacks the electron-deficient heterocycle. -
Note: This often yields a mixture of regioisomers (C2/C4) which must be separated.[1]
-
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link[1]
-
Schlosser, M. "Pyridine elaboration through organometallic intermediates: regiochemical control and completeness." Chemical Society Reviews, 2007. Link
-
Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." PNAS, 2011. Link[1]
- Luzhetskii, A. V., et al. "Electronic effects of the trifluoromethyl group." Russian Chemical Reviews, 2008.
-
PubChem Compound Summary. "2-Fluoro-3-(trifluoromethyl)pyridine." National Center for Biotechnology Information. Link[1]
Sources
Technical Guide: Research Frontiers for 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Executive Summary
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 75806-84-7) represents a "privileged scaffold" in modern organic synthesis. Its value lies in its orthogonal reactivity : the molecule presents three distinct vectors for modification—a highly reactive bromine at C2, a metabolically stable trifluoromethyl group at C3, and a less reactive chlorine at C5. This guide outlines the primary research areas for this intermediate, focusing on its utility in sequential cross-coupling for pharmaceutical and agrochemical discovery.
Section 1: Chemo-Structural Analysis & Reactivity Profile
To effectively utilize this molecule, researchers must understand the electronic and steric forces at play.
The Electronic Landscape
The pyridine ring is electron-deficient (
-
C2 Position (The "Hot" Spot): The inductive effect of the ring nitrogen, combined with the strong electron-withdrawing nature of the ortho
group, makes the C2-Br bond highly susceptible to Nucleophilic Aromatic Substitution ( ) and oxidative addition by transition metals (Pd, Ni). -
C5 Position (The "Warm" Spot): The C5-Cl bond is less activated. It typically remains inert under mild conditions used to functionalize C2, allowing for site-selective transformations.
-
C3 Position (The Lipophilic Anchor): The
group is generally chemically inert but critical for biological activity, increasing lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at this position.
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization potential.
Section 2: Primary Research Areas
Research Area A: Sequential Cross-Coupling (The "Halogen Dance")
The most immediate application is the construction of non-symmetrical bi-aryl and tri-aryl systems. Research focuses on optimizing catalyst systems that can exclusively couple the C2-Br without touching the C5-Cl.
-
Current Challenge: Preventing "scrambling" or bis-coupling when using highly active catalysts (e.g., Pd-RuPhos).
-
Solution Strategy: Use mild bases (
instead of ) and room temperature protocols for the first step.
Research Area B: Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a core linker.
-
Vector 1 (C2): Introduction of a solubility-enhancing group (e.g., piperazine).
-
Vector 2 (C5): Introduction of the "warhead" or target-binding motif (e.g., aryl sulfonamide).
-
Result: A library of compounds with fixed lipophilicity (
) but variable binding domains.
Research Area C: Agrochemical Bioisosteres
The 3-trifluoromethylpyridine moiety is a proven pharmacophore in herbicides (e.g., Fluazifop analogs) and insecticides (Flonicamid analogs).
-
Research Focus: Replacing the phenyl ring of existing pesticides with this pyridine scaffold to improve water solubility (via the pyridine N) while maintaining lipophilicity (via
).
Section 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2-Selective)
Objective: Couple an aryl boronic acid to C2 without affecting C5.
Reagents:
-
Substrate: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) — Note: Use tetrakis for selectivity; active Buchwald precatalysts may cause bis-coupling. -
Base:
(2M aqueous, 2.0 equiv) -
Solvent: DME/Water (4:1)
Step-by-Step:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with
(3 cycles). Why: Oxygen poisons Pd(0) and promotes homocoupling. -
Solvation: Add degassed solvent and base.
-
Reaction: Stir at 60°C for 4–6 hours. Control: Do not exceed 80°C to preserve the C5-Cl bond.
-
Validation (TLC/LCMS): Monitor for the disappearance of the starting material (
min). The product should appear as a single peak. If bis-coupling (C2+C5) is observed, lower temperature to 40°C. -
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol 2: Nucleophilic Aromatic Substitution ( )
Objective: Introduce an amine at C2.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Morpholine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Dissolve substrate in MeCN.
-
Add base and amine.[2]
-
Heat to 50°C . Note: The electron-withdrawing
makes C2 highly electrophilic; high temperatures (>100°C) are rarely needed and may cause degradation. -
Validation: Reaction is typically complete in <2 hours. Confirm by LCMS (Mass shift:
).
Section 4: Synthetic Workflow Visualization
This diagram illustrates the logical flow for creating a library of 2,5-disubstituted pyridines.
Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.
Section 5: Safety & Handling
-
Hazards: As a halogenated pyridine, this compound is likely a skin and eye irritant. The
group ensures high lipophilicity, meaning it can penetrate skin easily. -
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitivity is common for brominated pyridines; use amber vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736237, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Schlosser, M., et al. (2003).Site-selective functionalization of halogenated pyridines.
-
Journal of Agricultural and Food Chemistry (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (Contextual grounding for agrochemical applications). Retrieved from [Link]
Sources
Methodological & Application
protocol for palladium-catalyzed cross-coupling of trifluoromethylpyridines
Application Note: Optimizing Pd-Catalyzed Cross-Coupling Architectures for Trifluoromethylpyridine Scaffolds
Strategic Overview: The Electronic & Coordinative Paradox
Trifluoromethylpyridines represent a "privileged scaffold" in medicinal chemistry, offering a unique combination of lipophilicity and metabolic stability. However, they present a dual challenge in palladium catalysis that often leads to stalled reactions or low yields:
-
The "Pyridine Problem" (Catalyst Poisoning): The pyridine nitrogen is a potent Lewis base.[1] In standard catalytic cycles, it competitively binds to the electropositive Pd(II) center, displacing the phosphine ligand and forming an inactive Pd(L)(Pyridine)X "sink."
-
The "Fluorine Effect" (Electronic Deactivation): The
group is strongly electron-withdrawing ( ). While this facilitates Oxidative Addition (making the C-X bond more electrophilic), it severely hampers Transmetallation (in Suzuki coupling) by reducing the nucleophilicity of the organometallic intermediate, and it can destabilize the ring towards nucleophilic attack (S_NAr) rather than catalytic coupling.
Core Directive: To succeed, the catalyst system must be designed to be sterically bulky enough to prevent N-coordination but electron-rich enough to facilitate the catalytic cycle.
Mechanistic Architecture & Visualization
The following diagram illustrates the standard catalytic cycle versus the "Death Loop" of catalyst poisoning.
Caption: Figure 1. The Catalytic Cycle highlighting the "Poisoning Shunt" (Red) where pyridine nitrogen coordinates to Pd(II), arresting the cycle. Bulky ligands prevent this pathway.[2]
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Scope: Coupling of 2-chloro-4-(trifluoromethyl)pyridine with aryl boronic acids. Challenge: 2-halopyridines are notoriously difficult due to the proximity of the Nitrogen to the reaction center.
Experimental Design Logic
-
Ligand: SPhos or XPhos . These dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and extremely bulky (preventing the pyridine nitrogen from binding to Pd).
-
Base: Potassium Phosphate (
) . Carbonate bases often require water/alcohol which can lead to protodeboronation of the boronic acid partner. Anhydrous phosphate is superior for sensitive substrates. -
Solvent: 1,4-Dioxane (anhydrous). High boiling point allows thermal reversion of any N-bound off-cycle species.
Step-by-Step Protocol
-
Pre-Complexation (The "Self-Validating" Step):
-
In a glovebox or under Argon flow, charge a reaction vial with
(1.0 mol%) and SPhos (2.0 mol%). -
Add 1 mL of anhydrous Dioxane. Stir at RT for 5 minutes.
-
Validation: The solution should turn from orange to a clear/pale yellow, indicating the formation of the active
species. If black precipitate forms, oxygen was present; abort.
-
-
Substrate Loading:
-
Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv, e.g., 1.0 mmol).
-
Add Aryl Boronic Acid (1.5 equiv).
-
Add finely ground, anhydrous
(2.0 equiv).
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C for 2-4 hours.
-
Note: Do not exceed 110°C; thermal decomposition of the
-pyridine (fluoride extrusion) can occur at extreme temperatures.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Filter through a celite pad to remove palladium black and salts.
-
Wash with water (x1) and brine (x1).
-
Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Scope: Amination of 2-chloro-3-(trifluoromethyl)pyridine.
Challenge: The steric bulk of the
Experimental Design Logic
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These are "Generation 3/4" Buchwald ligands designed specifically to handle heteroaryl chlorides.
-
Pre-catalyst: Use Pd-G3-BrettPhos or Pd-G3-RuPhos palladacycles.
-
Why? Generating the active catalyst in situ from
is inconsistent with electron-deficient pyridines. Pre-catalysts guarantee a 1:1 Pd:Ligand ratio and immediate activation.
-
-
Base: Sodium tert-butoxide (NaOtBu) or
.-
Caution: Strong alkoxide bases can attack the
group (hydrolysis). If the substrate is sensitive, switch to the weaker and use t-Amyl alcohol as solvent.
-
Step-by-Step Protocol
-
Charge:
-
To a dried vial equipped with a stir bar, add Pd-G3-BrettPhos (2.0 mol%).
-
Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 mmol).
-
Add Primary Amine (1.2 mmol).
-
Add NaOtBu (1.4 mmol). (Use glovebox for alkoxide handling).
-
-
Solvent & Activation:
-
Add anhydrous Toluene or Dioxane (concentration 0.2 M).
-
Sparge with Nitrogen for 2 minutes.
-
-
Execution:
-
Heat to 80°C .
-
Monitoring: Check LCMS at 1 hour.
-
Self-Validation Check: If starting material remains but the product is not forming, and you see a mass corresponding to Substrate + H (dehalogenation), the reaction is "starved" of amine or the catalyst has died. Add 1 mol% more catalyst.
-
Decision Matrix for Optimization
Use this flow to select the correct architecture for your specific
Caption: Figure 2. Ligand Selection Decision Tree based on substrate topology and bond type.
Data Summary: Ligand Performance Comparison
The following table summarizes expected yields based on literature precedents for 2-chloro-CF3-pyridines (the most challenging substrate class).
| Ligand | Class | Yield (Suzuki) | Yield (Buchwald) | Notes |
| PPh3 | Standard | < 10% | 0% | Fails due to N-coordination poisoning. |
| dppf | Bidentate | 40-60% | 20-30% | Moderate success; often requires high catalyst loading (5-10%). |
| SPhos | Biaryl Phosphine | 85-95% | N/A | Gold standard for Suzuki at 2-position. |
| XPhos | Biaryl Phosphine | 80-90% | 60-70% | Excellent general purpose; good for chlorides. |
| BrettPhos | Biaryl Phosphine | N/A | 90-99% | Best for primary amines; highly selective. |
| RuPhos | Biaryl Phosphine | N/A | 88-95% | Best for secondary amines and bulky substrates. |
References
-
BenchChem. Catalyst Poisoning in Reactions with Pyridine Substrates. (2025).[1][3][4] Link
-
BenchChem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (2025).[1][3][4] Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007. Link
-
Grasa, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides." Journal of Organic Chemistry, 2001.[5] Link
Sources
Application Note: High-Fidelity Lithiation of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Executive Summary & Chemical Logic
This guide details the experimental protocol for the lithiation of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine . This specific scaffold is a high-value intermediate in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.[1]
The Mechanistic Challenge
The substrate presents a unique competition between Lithium-Halogen Exchange and Directed ortho-Metalation (DoM) .
-
Target Reaction (Kinetic Control): Lithium-Bromine (Li/Br) exchange at the C2 position. This is driven by the weakness of the C-Br bond relative to C-H bonds and the stabilization of the resulting carbanion by the adjacent nitrogen lone pair.
-
Competing Reaction (Thermodynamic Control): Deprotonation at the C4 or C6 positions.
-
C4-H Acidity: The proton at C4 is flanked by two strong electron-withdrawing groups (EWGs): the -Cl at C5 and the -CF3 at C3. This makes C4-H significantly acidic (
estimated < 25). -
C6-H Acidity: The proton at C6 is adjacent to the ring nitrogen and the -Cl group.
-
Strategic Solution: To exclusively favor Li/Br exchange at C2, the reaction must be conducted under strict kinetic control using cryogenic conditions (-78 °C) and a non-nucleophilic, non-basic solvent (THF). The use of
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways and the required control to achieve the desired C2-lithiation.
Caption: Kinetic preference for C2-lithiation vs. thermodynamic C4-deprotonation. Temperature control prevents isomerization.
Detailed Experimental Protocol
Reagents & Equipment Preparation
Safety Note:
| Component | Specification | Purpose |
| Substrate | 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (>98%) | Starting Material |
| Reagent | Lithiating Agent | |
| Solvent | Tetrahydrofuran (THF), Anhydrous, Inhibitor-free | Reaction Medium (Coordinating solvent stabilizes Li-species) |
| Quench | Electrophile (e.g., DMF, CO2, Borate) | Trapping Agent |
| Cryogen | Dry Ice / Acetone bath | Maintains -78°C |
Step-by-Step Procedure
Step 1: System Inertization
-
Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a temperature probe (internal thermometer), and a pressure-equalizing addition funnel.
-
Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).
-
Maintain a positive pressure of Argon throughout the experiment.
Step 2: Substrate Solubilization
-
Charge the RBF with 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 equiv).
-
Add Anhydrous THF via syringe/cannula to achieve a concentration of 0.1 M to 0.2 M.
-
Note: Dilution helps control exotherms.
-
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow the internal temperature to stabilize (approx. 15 mins).
Step 3: Lithiation (The Critical Step)
-
Charge the addition funnel with
-BuLi (1.05 to 1.1 equiv). -
Dropwise Addition: Add
-BuLi slowly over 15–20 minutes.-
Critical Parameter: Monitor the internal temperature. Do not allow T > -70 °C.
-
Observation: A color change (often to yellow or orange) indicates the formation of the pyridyl-lithium species.
-
-
Aging: Stir the mixture at -78 °C for 30 to 45 minutes .
-
Why? This ensures complete Li/Br exchange. Extending beyond 1 hour risks scrambling (isomerization) to the C4 position.
-
Step 4: Electrophile Trapping
-
Dissolve the Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).
-
Add the Electrophile solution dropwise to the reaction mixture at -78 °C.
-
Warm-up: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C or Room Temperature (RT) depending on the specific electrophile's reactivity.
Step 5: Quench & Workup
-
Quench the reaction with Saturated Ammonium Chloride (
) solution. -
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Wash combined organics with Brine, dry over
or , and concentrate in vacuo.
Workflow Visualization
Caption: Operational workflow for the low-temperature lithiation process.
Troubleshooting & Critical Process Parameters (CPPs)
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of SM | Wet THF or insufficiently dry atmosphere. | Distill THF over Na/Benzophenone or use molecular sieves. Ensure Ar lines are purged. |
| Wrong Isomer (C4 Product) | Temperature spike during addition or aging. | Ensure internal probe is submerged. Slow down |
| Decomposition / Tarry Mess | Reaction warmed too fast before quench. | Keep at -78°C for at least 30 mins after Electrophile addition. |
| Low Conversion | Old | Titrate |
Alternative Approach: Turbo Grignard
If the substrate proves highly sensitive to nucleophilic attack or if -78°C is not feasible on scale, consider using Turbo Grignard (
-
Conditions: -15°C to 0°C in THF.
-
Mechanism: Mg/Br exchange.
-
Benefit: Higher functional group tolerance and manageable temperatures, though reaction kinetics are slower than Li/Br exchange.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Authoritative text on organolithium handling and superbase chemistry).
- Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates." Chemistry – A European Journal.
-
Gribble, G. W. (2010). Lithiation of Heterocycles. In: Heterocyclic Scaffolds II. Springer.[3] (Specific review on lithiation regioselectivity in halogenated pyridines).
-
PubChem Compound Summary. (2023). "2-Bromo-3-chloro-5-(trifluoromethyl)pyridine".[1][2][4][5][6] National Center for Biotechnology Information. (Note: Verifies the structural class and physical properties of the isomer family).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for the "Halogen Dance" mechanism and kinetic vs. thermodynamic control).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-Chloro-3-(Trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 887267-92-1 | Properties, Applications, Safety Data [pipzine-chem.com]
- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
Introduction: The Significance of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine Derivatives
An in-depth guide to the scalable synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of synthetic strategies, detailed protocols, and critical considerations for scaling up production, ensuring scientific integrity and practical applicability.
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine and its derivatives are crucial building blocks in the synthesis of high-value chemical products, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of bromine, chlorine, and a trifluoromethyl group on the pyridine nucleus imparts unique reactivity, making it an ideal starting material for a variety of chemical transformations, including coupling reactions and functional group interconversions.[1]
The trifluoromethyl (CF3) group is of particular importance as it can significantly enhance the pharmacological and physicochemical properties of molecules.[3][4] Its strong electron-withdrawing nature, coupled with increased lipophilicity and metabolic stability, can lead to improved efficacy and bioavailability of active pharmaceutical ingredients and agrochemicals.[1] Consequently, the development of robust and scalable synthetic routes to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives is of high interest.
However, the synthesis of these complex halogenated heterocycles is not without its challenges, especially when transitioning from laboratory to industrial scale.[5] Issues such as regioselectivity, control of exothermic reactions, and purification of the final product require careful consideration and optimization. This guide provides a detailed examination of a scalable synthetic pathway, addressing potential challenges and offering practical solutions.
Strategic Approaches to the Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies:
-
Introduction of the Trifluoromethyl Group onto a Pre-formed Pyridine Ring: This is a common industrial approach, often involving the halogen exchange of a trichloromethyl group.[4][6] This method is advantageous when the corresponding methyl- or trichloromethyl-pyridine is readily available.
-
Construction of the Pyridine Ring from Trifluoromethyl-Containing Precursors: This approach involves the cyclocondensation of smaller, trifluoromethyl-containing building blocks to form the pyridine ring.[4] This strategy can be useful for accessing specific substitution patterns that are difficult to achieve through direct functionalization of the pyridine ring.[4]
For the synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, a multi-step approach starting from a pre-formed pyridine ring is often employed. The following sections detail a representative scalable synthetic route.
Detailed Protocol: A Scalable Synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
This protocol outlines a three-step synthesis starting from 2-chloro-5-methylpyridine. Each step is designed with scalability in mind, focusing on process safety, efficiency, and product purity.
Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine
The first step involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyridine to form the corresponding trichloromethyl derivative.
-
Reaction Scheme:
-
2-chloro-5-methylpyridine + 3 Cl2 → 2-chloro-5-(trichloromethyl)pyridine + 3 HCl
-
-
Key Considerations:
-
This reaction is typically initiated by UV light or a radical initiator.
-
The reaction is highly exothermic and releases HCl gas, requiring a robust reactor system with efficient heat exchange and a gas scrubber.
-
Careful control of the chlorine feed is necessary to prevent over-chlorination of the pyridine ring.
-
| Reagents and Solvents | Molar Ratio | Key Parameters |
| 2-chloro-5-methylpyridine | 1.0 | Temperature: 60-80 °C |
| Chlorine (gas) | 3.0-3.3 | UV initiation |
| Inert Solvent (e.g., CCl4) | - | Pressure: Atmospheric |
-
Detailed Procedure:
-
Charge a suitable reactor with 2-chloro-5-methylpyridine and an inert solvent like carbon tetrachloride.
-
Heat the mixture to 60-80 °C under an inert atmosphere.
-
Initiate the reaction with a UV lamp.
-
Introduce chlorine gas at a controlled rate, monitoring the reaction progress by GC to follow the disappearance of the starting material and the formation of mono-, di-, and tri-chlorinated intermediates.
-
Once the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete, stop the chlorine feed and the UV initiation.
-
Purge the reactor with nitrogen to remove any residual chlorine and HCl.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Fluorination to 2-chloro-3-(trifluoromethyl)pyridine
This step involves a halogen exchange reaction, replacing the chlorine atoms of the trichloromethyl group with fluorine using anhydrous hydrogen fluoride (HF).
-
Reaction Scheme:
-
2-chloro-5-(trichloromethyl)pyridine + 3 HF → 2-chloro-3-(trifluoromethyl)pyridine + 3 HCl
-
-
Key Considerations:
| Reagents and Catalysts | Molar Ratio | Key Parameters |
| 2-chloro-5-(trichloromethyl)pyridine | 1.0 | Temperature: 150-250 °C |
| Anhydrous Hydrogen Fluoride (HF) | > 3.0 | Pressure: 5-1200 psig |
| Metal Halide Catalyst (e.g., FeCl3) | 1-10 mol% | Reaction Time: 1-100 hours |
-
Detailed Procedure:
-
Charge a pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and the metal halide catalyst.
-
Seal the reactor and evacuate it.
-
Introduce anhydrous HF into the reactor.
-
Heat the mixture to the desired temperature, and the pressure will increase.[7]
-
Maintain the reaction at temperature and pressure until the reaction is complete, as monitored by GC analysis of samples taken from the reactor.[7]
-
After cooling the reactor, carefully vent the excess HF and HCl to a scrubber.
-
The crude product is then isolated and purified by distillation.[7]
-
Step 3: Bromination to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
The final step is the regioselective bromination of the 2-chloro-3-(trifluoromethyl)pyridine intermediate. The trifluoromethyl group is a meta-director, and the chlorine is an ortho-, para-director. The bromine will be directed to the 5-position.
-
Reaction Scheme:
-
2-chloro-3-(trifluoromethyl)pyridine + Br2 → 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine + HBr
-
-
Key Considerations:
| Reagents and Solvents | Molar Ratio | Key Parameters |
| 2-chloro-3-(trifluoromethyl)pyridine | 1.0 | Temperature: 20-90 °C |
| Brominating Agent (e.g., Br2, NBS) | 1.0-1.2 | Reaction Time: 2-6 hours |
| Solvent (e.g., H2SO4, CH3CN) | - | - |
-
Detailed Procedure:
-
Charge the reactor with 2-chloro-3-(trifluoromethyl)pyridine and a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture to the desired temperature.
-
Slowly add the brominating agent (e.g., liquid bromine) to the reaction mixture, maintaining strict temperature control.
-
After the addition is complete, allow the reaction to proceed until completion, monitored by HPLC or GC.
-
Quench the reaction by carefully adding it to a mixture of ice and water.
-
Neutralize the mixture with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by crystallization or vacuum distillation.
-
Scale-Up Considerations and Troubleshooting
Transitioning from a laboratory-scale synthesis to pilot or industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Heat Management: Exothermic reactions, such as chlorination and bromination, can lead to localized overheating in large reactors, promoting side reactions and reducing yield.[5] Implementing an efficient cooling system and considering a semi-batch process with controlled reagent addition are crucial for managing the heat generated.[5]
-
Mixing Efficiency: Inadequate agitation in large reactors can result in localized high concentrations of reactants, leading to the formation of over-halogenated byproducts.[5] Ensuring the reactor's stirring mechanism is sufficient for the reaction volume and using baffles can improve mixing.[5]
-
Reagent Addition Rate: The rate of addition of reactive reagents like chlorine and bromine is critical.[5] A slow, controlled addition is recommended to maintain control over the reaction and prevent temperature excursions.[5]
-
Impurity Profile: The formation of impurities, such as di-brominated species, can be a significant issue at scale.[5] Careful control of stoichiometry and reaction conditions, along with in-process monitoring, can help minimize their formation.
-
Materials of Construction: The use of corrosive reagents like HCl, HF, and bromine requires careful selection of reactor materials to prevent corrosion and ensure the integrity of the equipment.
Analytical Characterization
The identity and purity of the intermediates and the final product, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure and substitution pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and reaction monitoring.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Workflow for the scale-up synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine.
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism of the electrophilic bromination of 2-chloro-3-(trifluoromethyl)pyridine.
Safety Considerations
The synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of toxic vapors and gases.[11][12]
-
Handling of Corrosive and Toxic Reagents:
-
Pyridine and its derivatives: Can be irritating to the skin, eyes, and respiratory system.[11][13] Avoid contact and inhalation.[11][14]
-
Bromine: Is highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Anhydrous HF: Is extremely corrosive and can cause severe burns that may not be immediately painful. Use specialized equipment and have calcium gluconate gel readily available as an antidote for skin exposure.
-
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. All personnel should be trained in emergency procedures.
Conclusion
The scale-up synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives is a challenging yet essential process for the pharmaceutical and agrochemical industries. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and a strong emphasis on process safety are paramount for a successful and efficient large-scale production. By addressing the key challenges of heat management, mixing, and impurity control, it is possible to develop a robust and reproducible synthetic route to these valuable chemical intermediates. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of scaling up the synthesis of this important class of compounds.
References
- Benchchem. Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives. Technical Support Center.
- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide.
- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
- Google Patents. Preparation of (trifluoromethyl)pyridines. US4650875A.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. CN107954924A.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Success: Utilizing 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in Chemical Manufacturing.
- European Patent Office. Preparation of \trifluoromethyl\pyridines. EP 0110690 A1.
- Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. C6H2BrClF3N. CID 2736237.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Macmillan Group - Princeton University. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.
- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Carl ROTH. Safety Data Sheet: Pyridine.
- MDPI. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.
- PubMed. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides.
- PMC. Catalysis for Fluorination and Trifluoromethylation.
- Fisher Scientific. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 1 g.
- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. 3-(Bromomethyl)pyridine hydrobromide - SAFETY DATA SHEET.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 9. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
reaction conditions for Stille coupling with 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Application Note: Regioselective Stille Cross-Coupling of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Executive Summary
This guide details the optimization and execution of Stille cross-coupling reactions utilizing 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (Structure 1 ). This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. The presence of the trifluoromethyl (
This protocol prioritizes site-selectivity (C2 vs. C5) and reaction efficiency (overcoming steric hindrance). It includes a validated strategy for the removal of toxic organotin residues to meet pharmaceutical impurity guidelines.
Substrate Analysis & Mechanistic Insight
To design a self-validating protocol, one must understand the electronic and steric landscape of the substrate.
-
Electronic Activation (C2-Br): The C2 position is activated for oxidative addition due to its proximity to the pyridine nitrogen (inductive effect) and the strong electron-withdrawing nature of the ortho-
group. The C-Br bond is significantly weaker than the C-Cl bond, theoretically allowing exclusive C2 functionalization. -
Steric Hindrance (C3-
): The Van der Waals radius of a group is comparable to an isopropyl group. This bulk inhibits the approach of the Palladium(0) species during oxidative addition and, more critically, hinders the transmetallation step, which is often the rate-determining step (RDS) in Stille couplings. -
Competing Site (C5-Cl): While less reactive, the C5-Cl bond can undergo oxidative addition at temperatures exceeding 100°C or with highly active catalysts (e.g., bulky biaryl phosphines), leading to polymerization or bis-coupling.
Figure 1: Reactivity & Selectivity Map
Caption: Electronic and steric analysis of the substrate determining reaction trajectory.
Critical Reaction Parameters
Catalyst Selection[1]
-
Standard:
is the baseline catalyst. However, the bulky ligands combined with the substrate's group can slow down the reaction, leading to protodehalogenation (reduction of C-Br to C-H). -
High Performance: For difficult couplings,
or + are superior. The smaller bite angle of dppf reduces steric crowding around the metal center.-
Note on
: While highly effective for "Farina" conditions, arsenic is toxic. Use only if phosphine ligands fail.
-
The "Copper Effect" (Liebeskind-Stille)
Due to the steric bulk of the
Solvent & Temperature
-
Solvent: 1,4-Dioxane or DMF. DMF promotes faster rates due to its polarity (stabilizing the polar transition state of transmetallation), but Dioxane is easier to remove.
-
Temperature: Maintain 60°C – 80°C . Do not exceed 90°C to prevent activation of the C5-chloride.
Experimental Protocols
Protocol A: Standard Conditions (Aryl/Heteroaryl Stannanes)
Use this for reactive stannanes (e.g., tributyl(phenyl)stannane).
Reagents:
-
Substrate: 1.0 equiv
-
Organostannane (
): 1.1 equiv -
Catalyst:
(5 mol%)[1] -
Additive: CuI (10 mol%)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Inerting: Charge a reaction vial with the substrate,
, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.-
Why: Pd(0) is oxygen-sensitive. Oxidation leads to inactive Pd-black precipitation.
-
-
Addition: Add degassed 1,4-Dioxane via syringe, followed by the organostannane.
-
Heating: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for the disappearance of the starting bromide. If C5-Cl coupling is observed (>5%), lower temperature to 60°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with KF solution (see Section 5).
Protocol B: "Difficult" Conditions (Sterically Hindered/Vinyl Stannanes)
Use this if Protocol A fails or if the stannane is electron-poor.
Reagents:
-
Substrate: 1.0 equiv
-
Organostannane: 1.2 equiv
-
Catalyst:
(5 mol%) -
Additive: CuI (20 mol%) + CsF (2.0 equiv)
-
Solvent: DMF (anhydrous)
Mechanism: Fluoride activates the organostannane by forming a hypervalent pentacoordinate silicate-like species (
Purification & Tin Removal Strategy (Critical)
Organotin byproducts (
The Potassium Fluoride (KF) Polymerization Method:
-
Quench: After the reaction, dilute the mixture with Diethyl Ether or EtOAc.
-
Treatment: Add an aqueous solution of saturated KF (or 1M KF) and stir vigorously for 30 minutes.
-
Chemistry:
. Tributyltin fluoride is an insoluble polymeric solid.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite. The white solid (tin fluoride) is retained on the Celite.
-
Separation: Separate the organic layer, dry over
, and concentrate. -
Polishing: If tin residues persist (check via NMR around 0-1 ppm), dissolve the crude in Acetonitrile and wash with Hexanes (tin partitions into hexanes; polar product stays in MeCN).
Troubleshooting & Optimization Workflow
Figure 2: Decision Tree for Reaction Optimization
Caption: Logical workflow for troubleshooting low yields or poor selectivity.
References
-
Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
-
Copper Effect (Liebeskind-Stille): Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[1] On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry, 59(20), 5905-5911.
-
Fluoride Activation: Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[2] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136.
-
Tin Removal Guidelines: Eilers, M., et al. (2020). An efficient method for removing organotin impurities. (General Reference on KF/Silica methods).
-
Selectivity in Polyhalogenated Pyridines: Handy, C. J., & Zhang, Y. (2006). Regioselective cross-coupling of 2,5-dibromopyridine. (Mechanistic parallel for C2 vs C5 selectivity).
Sources
Application Notes and Protocols for the Functionalization of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Introduction: A Versatile Scaffold for Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic design of molecular building blocks is paramount. Among these, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 75806-84-7) has emerged as a highly valuable and versatile intermediate.[1][2][3] Its utility stems from a unique confluence of structural features: an electron-deficient pyridine core, a potent electron-withdrawing trifluoromethyl group, and two distinct halogen atoms—bromine and chlorine—at the C2 and C5 positions, respectively.[1][4] This arrangement provides multiple, orthogonally reactive sites, enabling chemists to perform selective and sequential modifications to build complex molecular architectures.[4]
The trifluoromethyl group is a particularly prized substituent in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][4] The strategic placement of bromine and chlorine atoms offers a handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and directed metalations.
This guide provides an in-depth exploration of the key strategies for the functionalization of the 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine ring. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the selective functionalization of this scaffold. A crucial principle governing these reactions is the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond at the C2 position is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the more robust carbon-chlorine bond at the C5 position. This reactivity difference is the cornerstone of regioselective functionalization, allowing for initial modification at the C2 position while leaving the C5-chloro group intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds between aryl or vinyl groups. It is widely employed to synthesize biaryl compounds, which are prevalent motifs in pharmaceuticals and liquid crystals.
Causality of Experimental Design: The success of a Suzuki coupling hinges on the careful selection of the palladium source, ligand, base, and solvent system.
-
Catalyst/Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Phosphine ligands (e.g., triphenylphosphine, PPh₃) or N-heterocyclic carbenes (NHCs) are essential to stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[5]
Workflow for Selective Suzuki-Miyaura Coupling at the C2-Position
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloro-3-(trifluoromethyl)pyridine
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 260 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[6] This reaction is indispensable for introducing alkynyl functionalities, which are versatile handles for further transformations or key components of bioactive molecules and materials.
Causality of Experimental Design: The Sonogashira reaction employs a dual catalytic system.
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the C-Br bond.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.[7]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It often serves as the solvent as well.
Workflow for Selective Sonogashira Coupling at the C2-Position
Caption: Sonogashira Coupling Workflow.
Detailed Protocol: Synthesis of 2-(Phenylethynyl)-5-chloro-3-(trifluoromethyl)pyridine
-
Reaction Setup: To a Schlenk tube, add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 260 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).
-
Solvent and Reagents: Evacuate and backfill the tube with argon three times. Add degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 112 mg, 121 µL).
-
Reaction: Stir the mixture at 60 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product.
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Typical Yield (%) |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | 50 | 90-98 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | RT | 85-95 |
| Propargyl alcohol | Pd(OAc)₂/XPhos (2) | CuI (5) | Et₃N | 40 | 80-90 |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the powerful inductive effect of the C3-trifluoromethyl group, renders the halo-substituents susceptible to nucleophilic aromatic substitution (SNAr).[8] This reaction provides a direct, metal-free pathway to introduce heteroatom nucleophiles.
Mechanism and Regioselectivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores aromaticity. Both the C2 and C5 positions are activated towards nucleophilic attack. The outcome is often dictated by a combination of factors:
-
Leaving Group Ability: Bromide is a better leaving group than chloride, which might favor substitution at C2.
-
Steric Hindrance: The C2 position is more sterically hindered due to the adjacent C3-CF₃ group, which could favor attack at C5.
-
Reaction Conditions: The choice of nucleophile, solvent, and temperature can influence the regioselectivity.
Workflow for SNAr with a Thiol Nucleophile
Caption: SNAr Reaction Workflow.
Detailed Protocol: Synthesis of 5-Chloro-2-(phenylthio)-3-(trifluoromethyl)pyridine
-
Reaction Setup: In a sealed tube, combine 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 260 mg), thiophenol (1.1 mmol, 121 mg, 113 µL), and potassium carbonate (1.5 mmol, 207 mg).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 8 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired thioether.
Part 3: Directed Ortho-Metalation (DoM): Functionalizing the C4-Position
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[9] For the 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold, the most acidic proton is at the C4 position, flanked by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This allows for selective deprotonation using a strong, non-nucleophilic base, followed by quenching with an electrophile to introduce a new substituent exclusively at C4.
Causality of Experimental Design:
-
Base: Strong, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are essential.[10] They are strong enough to deprotonate the C4 position but are too bulky to add as nucleophiles to the pyridine ring, which is a common side reaction with smaller alkyllithium reagents.[9][10]
-
Temperature: These reactions must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the highly reactive lithiated intermediate and to control the selectivity of the deprotonation.
Workflow for Directed Ortho-Metalation and Electrophilic Quench
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-Chloro-3-(Trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 887267-92-1 | Properties, Applications, Safety Data [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
The following technical guide addresses the purification of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine , a highly functionalized pyridine intermediate often used in the synthesis of agrochemicals and pharmaceuticals.
Important Isomer Clarification
Critical Note: There is frequent confusion between two regioisomers in commercial databases:
-
Target Molecule: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (The specific isomer requested).
-
Common Isomer: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (CAS 75806-84-7).[1][2][3][4]
-
Implication: While their physical properties are similar (both are lipophilic, low-melting solids or oils), their synthetic impurities differ. This guide focuses on the 2-Br-5-Cl-3-CF3 isomer, typically synthesized via Sandmeyer reaction from 2-amino-5-chloro-3-(trifluoromethyl)pyridine.
Module 1: Impurity Profiling & Reaction Context
Before initiating purification, you must identify the "Enemy Profile" of your crude mixture. For this specific scaffold, impurities are dictated by the synthesis route (likely Sandmeyer Diazotization).
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| 2-Hydroxy-5-chloro-3-(trifluoromethyl)pyridine | Hydrolysis of diazonium intermediate (Side reaction with water). | Acidic (Pyridone tautomer). | Base Extraction: Wash organic phase with 1M NaOH or Na₂CO₃. |
| 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | Unreacted starting material. | Weakly Basic (pKa ~2-3 due to EWGs). | Acid Wash: Wash with 2M HCl (Standard acid wash may fail if amine is too electron-deficient; chromatography is preferred). |
| 3-Chloro-5-(trifluoromethyl)pyridine | Proto-dehalogenation (Diazonium reduction). | Neutral, highly lipophilic. | Distillation / Chromatography: Hard to separate; requires high plate count. |
| Copper Salts | Catalyst residues (CuBr/CuBr₂). | Inorganic, Lewis Acidic.[5] | Chelation/Filtration: Aqueous NH₄OH wash or Celite filtration. |
Module 2: Primary Isolation (The Work-Up)
Objective: Stabilize the crude and remove bulk inorganic contaminants. Causality: The 2-bromo-pyridine moiety is electron-deficient. Prolonged exposure to strong nucleophiles (like hydroxide) during workup can lead to hydrolysis at the 2-position. Speed and temperature control are vital.
Step-by-Step Protocol: Quench & Extraction
-
Quenching: Pour the reaction mixture onto crushed ice/water. Do not add water to the reaction; the exotherm can decompose the diazonium species if still present.
-
Copper Removal (Crucial):
-
If the aqueous layer is blue/green (Copper salts), add 25% Ammonium Hydroxide (NH₄OH) until the pH is ~9. This forms water-soluble copper-amine complexes
. -
Alternative: If the emulsion is stubborn, filter the biphasic mixture through a pad of Celite to remove colloidal copper.
-
-
Extraction:
-
Extract 3x with Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if possible, as it can trap water and copper salts.
-
-
Chemical Washing (The "pKa Swing"):
-
Acid Wash: Wash combined organics with 1M HCl (removes residual anilines/pyridyl amines).
-
Base Wash: Wash with saturated NaHCO₃ or 1M NaOH (removes the 2-hydroxy pyridone byproduct). Caution: Keep contact time short (<10 min) and cold (0°C) to prevent product hydrolysis.
-
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). MgSO₄ is slightly acidic and can sometimes cause degradation of sensitive halides, though usually safe here.
Module 3: Chromatographic Purification
Scenario: If the crude purity is <90%, distillation is risky due to thermal instability of poly-halogenated pyridines. Silica gel chromatography is the gold standard here.
TLC Method Development
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane/Ethyl Acetate (Start 100:0 → 95:5).
-
Visualization: UV (254 nm). The product is UV active.
-
Rf Target: Aim for an Rf of ~0.3–0.4. The product is non-polar.
-
Note: The 2-H byproduct (de-brominated) will run very close to the product. The 2-OH impurity will stay at the baseline.
-
Column Setup (Graphviz Visualization)
Figure 1: Purification logic flow for chromatographic separation of halogenated pyridines.
Module 4: Crystallization (The Polishing Step)
Context: Many poly-halogenated pyridines are low-melting solids (mp 40–60°C). If your product is a solid, crystallization is superior to distillation for removing regioisomers.
Solvent System: "Melt Crystallization" or Solvent-Assisted
-
Solvent: n-Pentane or n-Hexane .
-
Why? The product is highly soluble in DCM/EtOAc but has steep solubility curves in cold alkanes.
-
-
Protocol:
-
Dissolve the semi-solid crude in the minimum amount of warm Hexane (40°C).
-
Cool slowly to Room Temperature.
-
Place in a freezer at -20°C overnight.
-
Seed: If available, add a seed crystal. If not, scratch the glass surface.
-
Filtration: Filter rapidly while cold. Wash with cold (-78°C) pentane.
-
Module 5: Troubleshooting & FAQs
Q1: My product is an oil, but literature says it should be a solid. Why?
A: This is a classic issue with poly-halogenated pyridines ("Melting Point Depression").
-
Cause: Small amounts of the 3-H impurity (from over-reduction) or regioisomers act as solvents, preventing the lattice from forming.
-
Fix: Run a high-vacuum distillation (Kugelrohr) to remove volatile impurities, then attempt crystallization from Pentane at -78°C (Dry Ice/Acetone bath). Once it solidifies, keep it cold to encourage crystal growth.
Q2: I see a spot on TLC that doesn't move (Baseline). What is it?
A: This is likely the pyridone (2-hydroxy tautomer) or copper salts.
-
Fix: It is harmless if you filter your organic layer through a short plug of Silica Gel before evaporation. This "filtration chromatography" removes polar baseline junk efficiently.
Q3: Can I use vacuum distillation?
A: Yes, but with extreme caution.
-
Risk: 2-Bromo-pyridines can undergo thermal disproportionation or polymerization at high temperatures (>150°C).
-
Requirement: You need a high vacuum (<1 mmHg). The boiling point will likely be around 80–90°C at 1-2 mmHg . Do not exceed a bath temperature of 120°C.[6]
Q4: The amine starting material is co-eluting with my product.
A: This is common because the EWGs (Cl, CF3) reduce the polarity of the amine, making it behave like the halide on silica.
-
Fix: Derivatize the amine in situ. Add a small amount of Acetic Anhydride or Trifluoroacetic Anhydride to the crude mixture. This converts the amine to an amide, which is much more polar and will stick to the silica column, allowing the pure bromide to elute first.
References
-
Synthesis and Properties of Halogenated Pyridines
- Source: PubChem Compound Summary for 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (Isomer Analog).
-
URL:[Link]
-
Sandmeyer Reaction Methodologies
- Source: Organic Chemistry Portal - Sandmeyer Reaction.
-
URL:[Link]
-
Purification of Trifluoromethylpyridines
- Source: National Institutes of Health (NIH)
-
URL:[Link]
-
Physical Properties of Halopyridines
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]
- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 | TCI AMERICA [tcichemicals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
challenges in the scale-up of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine reactions
Topic: Challenges in Reaction Scale-Up & Optimization
Introduction: The "Privileged but Problematic" Scaffold
You are likely accessing this guide because you are attempting to functionalize 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine . This scaffold is a critical intermediate for agrochemicals (herbicides) and late-stage pharmaceutical candidates due to its unique lipophilicity and metabolic stability profile.[1]
CRITICAL DISTINCTION: Ensure you are working with the 3-trifluoromethyl isomer (Structure A), not the more common 5-trifluoromethyl isomer (Structure B, CAS 75806-84-7).[1]
-
Structure A (Target): 2-Br, 5-Cl, 3-CF₃ (High steric hindrance at C2; Extreme electronic activation).[1]
-
Structure B (Common): 2-Br, 3-Cl, 5-CF₃ (Standard reactivity).[1]
The presence of the ortho-CF₃ group at C3 fundamentally alters the reactivity landscape, creating three specific scale-up challenges:
-
Steric Shielding: The
group blocks the C2-Br site, hindering oxidative addition in Palladium catalysis.[1] -
Hyper-Electrophilicity: The C2 position is so electron-deficient that hydrolysis to the pyridone (inactive waste) competes with
reactions.[1] -
Metallation Instability: Lithium-halogen exchange carries a high risk of "Halogen Dance" isomerization or exothermic decomposition.[1]
Module 1: Cross-Coupling (Suzuki/Buchwald)[1]
The Issue: "No Reaction" or "Hydrolysis"
User Query: "I am trying to couple an aryl boronic acid at the C2 position using
Technical Diagnosis:
The 3-
Troubleshooting Protocol: The "Active & Anhydrous" System
Step 1: Ligand Selection (The Steric Solution)
Switch to electron-rich, sterically demanding Buchwald dialkylbiaryl phosphine ligands.[1] These promote oxidative addition despite the ortho-
| Ligand Class | Recommendation | Why? |
| First Choice | XPhos or SPhos | Excellent for sterically hindered aryl chlorides/bromides.[1] |
| Alternative | High reactivity, but pyrophoric (handling risk on scale).[1] | |
| Avoid | Insufficient activity for this specific steric/electronic profile. |
Step 2: Base & Solvent (The Hydrolysis Solution) Eliminate water. Use an anhydrous inorganic base or a non-nucleophilic organic base.[1]
-
Recommended Base:
(finely ground, anhydrous) or . -
Recommended Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
-
Additive: 1-2% Water (strictly controlled) can help boronic acid solubility, but on scale, it is safer to use anhydrous conditions to prevent pyridone formation.[1]
Visual Workflow: Catalyst Optimization Strategy
Caption: Decision tree for troubleshooting failed Pd-catalyzed couplings at the C2 position.
Module 2: Metallation & The "Halogen Dance"
The Issue: Isomer Scrambling
User Query: "I treated the starting material with n-BuLi at -78°C to form the 2-lithio species, but after quenching with DMF, I got the aldehyde at the C4 position, not C2."
Technical Diagnosis: You have triggered the Halogen Dance .[1][2][3]
-
Mechanism: Lithium-Halogen exchange occurs at C2 (fastest).[1]
-
Isomerization: The resulting 2-Li species is destabilized by the adjacent lone pair of the ring nitrogen and the steric repulsion of the 3-
.[1] -
Migration: The Lithium migrates to the C4 position .[1] The C4-H is acidified by the flanking electron-withdrawing groups (
and Cl).[1] The 4-Li species is thermodynamically more stable than the 2-Li species.[1]
Troubleshooting Protocol: The "Turbo" Fix
To lock the metal at C2, you must lower the temperature of the exchange and use a less aggregating metallating agent that reacts faster than the isomerization rate.
Protocol: Selective C2-Magnesiation
-
Reagent: Do NOT use n-BuLi. Use Turbo-Grignard (
).[1] -
Temperature: Maintain -40°C to -30°C . (Surprisingly, Turbo-Grignard works better at slightly higher temps than n-BuLi, but for this unstable substrate, -40°C is the sweet spot).[1]
-
Procedure:
Why this works: The Magnesiate intermediate is more covalent and less prone to "dancing" (isomerization) than the Lithio species. The
Visual Mechanism: The Halogen Dance Trap
Caption: The 2-Li intermediate is unstable and migrates to C4 if not stabilized by Turbo-Grignard conditions.
Module 3: Scale-Up Data
When performing nucleophilic aromatic substitution (
Comparative Reactivity Table
| Nucleophile | Reagent | Solvent | Temp | Outcome | Scale-Up Hazard |
| Amine (Primary) | THF/ACN | 0°C | Fast. <1 hr.[1] | Exotherm.[1] Add amine slowly.[1] | |
| Alkoxide | MeOH | -10°C | Very Fast. | Runaway Risk. Cooling essential.[1] | |
| Thiol | DMF | 0°C | Good Yield.[1] | Odor control.[1] | |
| Hydroxide | Water | RT | Side Reaction. | Forms Pyridone (Dead End).[1] |
Key Takeaway: The 3-
References & Authority
-
Halogen Dance Mechanism: Schlosser, M. (2005).[1] "The Halogen Dance: A Way to Extend the Boundaries of Arene Deprotolithiation." Angewandte Chemie International Edition. Link
-
Turbo-Grignard Applications: Knochel, P., et al. (2011).[1] "Functionalization of Pyridines via Organomagnesium Reagents." Chemistry – A European Journal.[1] Link
-
Pyridone Hydrolysis Risks: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on hydrolytic instability of electron-deficient heterocycles). Link
-
Buchwald Ligand Selection: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link
Disclaimer: This guide is for research purposes only. 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a potent chemical intermediate.[1] All scale-up activities must be preceded by a formal Process Safety Assessment (DSC/ARC) to quantify thermal hazards.[1]
Sources
Technical Support Center: Managing Exotherms in the Synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Last Updated: January 31, 2026
Introduction
Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine. This critical building block is widely utilized in the pharmaceutical and agrochemical industries due to its unique structural features that impart desirable properties to target molecules.[1][2] However, the synthesis, particularly the halogenation steps, can be accompanied by significant exothermic events. Uncontrolled exotherms pose serious safety risks, including runaway reactions, and can negatively impact product yield and purity.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing these thermal hazards. We will explore the causality behind experimental choices and offer a self-validating system of protocols to ensure both safety and success in your synthetic endeavors.
I. Troubleshooting Guide: Exotherm Management
This section addresses specific issues you might encounter during the synthesis, with a focus on preventing and controlling exothermic events.
Issue 1: Rapid and Uncontrolled Temperature Spike During Bromination
Symptoms:
-
A sudden increase in reaction temperature that outpaces the cooling capacity of the reactor.
-
Noticeable increase in pressure within the reaction vessel.
-
Vigorous off-gassing.
-
Discoloration of the reaction mixture beyond the expected changes.
Root Cause Analysis:
The bromination of a pyridine ring, especially one activated by a trifluoromethyl group, is an electrophilic aromatic substitution reaction.[3] These reactions are inherently exothermic. The rate of heat generation is directly proportional to the rate of reaction. A rapid addition of the brominating agent to a concentrated solution of the pyridine substrate can lead to a reaction rate that generates heat faster than it can be dissipated, resulting in a thermal runaway.
Preventative Measures & Corrective Actions:
-
Slow, Controlled Addition of Reagents: The brominating agent (e.g., N-bromosuccinimide or liquid bromine) should be added portion-wise or via a syringe pump over an extended period.[4] This allows the cooling system to manage the heat generated from the reaction.
-
Adequate Cooling: Ensure your reaction vessel is equipped with a cooling bath (e.g., ice-water or dry ice/acetone) capable of maintaining the desired reaction temperature. For larger scale reactions, a cryostat is recommended for precise temperature control.
-
Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to dissipate the heat more effectively. The solvent acts as a heat sink.
-
Real-time Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. An alarm system for high-temperature deviations is advisable for larger-scale reactions.
Workflow for Controlled Bromination:
Caption: Controlled bromination workflow with feedback loop for exotherm management.
Issue 2: Exotherm During Workup and Quenching
Symptoms:
-
A sudden temperature increase upon addition of an aqueous quenching solution.
-
Phase separation issues or emulsion formation.
-
Unexpected side product formation detected by TLC or GC-MS.
Root Cause Analysis:
Residual reactive species, such as unreacted brominating agents or acidic byproducts, can react exothermically with the quenching agent (e.g., water, sodium bisulfite solution). If the quench is performed too quickly or without adequate cooling, the heat generated can be significant.
Preventative Measures & Corrective Actions:
-
Pre-cool the Quenching Solution: Before adding the quenching agent to the reaction mixture, cool it in an ice bath.
-
Slow and Controlled Quenching: Add the quenching solution slowly to the reaction mixture, which should also be maintained at a low temperature.
-
Stirring: Ensure vigorous stirring during the quench to promote efficient heat transfer and mixing.
-
Choice of Quenching Agent: For reactions involving bromine, a solution of sodium bisulfite or sodium thiosulfate is often used to neutralize any excess bromine. This reaction is also exothermic and should be performed with care.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination step to minimize exotherm risk?
A1: The optimal temperature range can vary depending on the specific brominating agent and solvent used. However, a common starting point for the bromination of activated pyridines is between 0 °C and 5 °C.[4] Some protocols may even call for temperatures as low as -78 °C, particularly when using highly reactive reagents.[5][6] It is crucial to consult relevant literature or perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How does the choice of solvent affect exotherm management?
A2: The solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, a solvent with a higher boiling point provides a wider operating temperature range and can help to prevent a runaway reaction from boiling over. Common solvents for halogenation reactions include dichloromethane, chloroform, and acetic acid. The choice of solvent can also influence the reactivity of the brominating agent.[7]
Q3: Are there alternative, less hazardous brominating agents I can use?
A3: Yes, while liquid bromine is a powerful brominating agent, it is also highly corrosive and volatile. N-Bromosuccinimide (NBS) is a solid and often a safer alternative for many applications.[7] It typically leads to more controlled reactions with fewer byproducts. Other N-bromo reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can also be considered.
Q4: How can I safely scale up the synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine?
A4: Scaling up a reaction that has a significant exotherm requires careful planning and specialized equipment. Key considerations include:
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction and the rate of heat evolution. This data is essential for designing a safe and robust process.
-
Heat Transfer Calculations: The surface area-to-volume ratio decreases as the scale of the reaction increases, which can make heat removal more challenging. Proper engineering calculations should be performed to ensure the reactor's cooling capacity is sufficient for the scaled-up process.
-
Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow reactor can offer significant safety advantages. In a flow reactor, small volumes of reagents are continuously mixed and reacted, which allows for much better temperature control and minimizes the potential for thermal runaway.
Q5: What are the key safety precautions to take when handling the reagents involved in this synthesis?
A5: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine and its precursors are irritants.[8] Bromine is highly corrosive and toxic. Always have a spill kit and appropriate quenching agents readily available.
Summary of Key Parameters for Exotherm Control:
| Parameter | Recommendation | Rationale |
| Reagent Addition Rate | Slow, controlled addition (e.g., dropwise) | Limits the instantaneous rate of heat generation. |
| Reaction Temperature | Low temperature (e.g., 0-5 °C) | Slows the reaction rate, allowing for better heat management. |
| Solvent Volume | Sufficient dilution | Acts as a heat sink to absorb and dissipate heat. |
| Stirring | Vigorous and efficient | Ensures uniform temperature distribution and efficient heat transfer. |
| Cooling Capacity | Adequate for the scale of the reaction | Prevents the reaction temperature from exceeding the setpoint. |
| Monitoring | Continuous internal temperature monitoring | Provides real-time feedback to control the reaction. |
III. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemistry Behind Success: Utilizing 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in Chemical Manufacturing. Retrieved from [Link]
-
PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Synthesis of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents. Retrieved from
-
Comins, D. L., Dehghani, A., Foti, C. J., & Joseph, S. P. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Organic Syntheses, 74, 77. doi: 10.15227/orgsyn.074.0077. Retrieved from [Link]
-
3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents. Retrieved from
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). Synthesis, 2001(10), 1-5. Retrieved from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2018). Journal of the American Chemical Society, 140(40), 12884–12889. Retrieved from [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2020). ChemRxiv. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine in storage
Technical Support Center: Stability & Storage Guide Topic: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine CAS: 1256820-00-4 Support Ticket: #STAB-758-PYR
Part 1: Executive Summary & Critical Alerts
Compound Profile:
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its reactivity profile is defined by the 2-bromo substituent, which is activated for nucleophilic aromatic substitution (
Critical Stability Alert: This compound is moisture-sensitive and light-sensitive . Improper storage leads to rapid hydrolysis, releasing corrosive Hydrogen Bromide (HBr) gas and precipitating the insoluble pyridone derivative.
| Parameter | Specification | Critical Limit |
| Physical State | Clear, colorless to light yellow liquid | Fail: Orange/Brown or Solid Precipitate |
| Storage Temp | 2–8 °C (Refrigerated) | Avoid: > 25 °C |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Avoid: Ambient Air (Moisture/O2) |
| Container | Amber Glass with Teflon-lined cap | Avoid: Clear glass, loose caps |
Part 2: Storage & Handling Protocols (The "Why" and "How")
Q1: Why is this specific isomer unstable compared to other halopyridines?
Technical Insight: The stability is compromised by the specific arrangement of substituents. The trifluoromethyl group at the C3 position exerts a strong inductive electron-withdrawing effect (-I), which significantly reduces the electron density at the C2 position. This "activates" the C-Br bond, making it highly susceptible to nucleophilic attack by water (moisture) even at neutral pH.
-
Result: Spontaneous hydrolysis yields 5-chloro-3-(trifluoromethyl)pyridin-2(1H)-one and HBr.
Q2: What is the recommended long-term storage protocol?
Protocol:
-
Inert Atmosphere: Always store under a positive pressure of Argon or Nitrogen. Oxygen is less of a concern than moisture, but air introduces humidity.
-
Temperature Control: Store at 2–8 °C . Lower temperatures kinetically inhibit the hydrolysis reaction.
-
Light Protection: Use amber vials or wrap containers in aluminum foil. Halogenated pyridines are prone to photolytic dehalogenation (radical mechanism), turning the liquid dark brown.
-
Seal Integrity: Parafilm is insufficient. Use caps with PTFE (Teflon) liners to prevent solvent evaporation and moisture ingress.
Q3: Can I store it in solution?
Recommendation: No. Avoid storing in solution for long periods, especially in nucleophilic solvents (e.g., Alcohols, DMF, DMSO) which can react with the activated C2 position over time. If solution storage is unavoidable, use anhydrous non-nucleophilic solvents like Dichloromethane (DCM) or Toluene, stored over molecular sieves.
Part 3: Troubleshooting & Quality Control
Visual Inspection Guide
-
Status: PASS
Clear, colorless to faint yellow liquid. -
Status: WARNING
Dark yellow/orange tint. (Indicates early-stage photolysis or oxidation). -
Status: FAIL
Cloudy suspension, white precipitate, or fuming upon opening. (Indicates significant hydrolysis and HBr formation).
Diagnostic Experiment: The "Acid Test"
If you suspect degradation, perform this simple qualitative test before running LCMS.
-
Method: Dip a piece of damp pH paper into the headspace of the vial (do not touch the liquid).
-
Observation: If the paper turns bright red immediately, significant HBr has been generated.
-
Action: The compound has hydrolyzed. Purify or discard.
Analytical QC (HPLC/LCMS)
-
Target Mass: 260.44 Da (Parent).
-
Impurity Mass: Look for [M-Br+OH] peak (Mass ~197 Da). This corresponds to the hydrolysis product: 5-chloro-3-(trifluoromethyl)pyridin-2-ol (tautomer of the pyridone).
Part 4: Degradation Mechanism Visualization
The following diagram illustrates the primary degradation pathways: Hydrolysis (Moisture) and Photolysis (Light).
Caption: Figure 1. Degradation pathways showing the moisture-driven hydrolysis to the pyridone and HBr, and light-induced radical decomposition.
Part 5: Recovery & Safety
Q: Can I repurify degraded material?
Answer: Yes, if the degradation is minor (<10%).
-
Wash: Dissolve the material in Dichloromethane (DCM) or Ethyl Acetate.
-
Extract: Wash the organic layer with cold saturated Sodium Bicarbonate (
) solution. This neutralizes the HBr and removes the water-soluble pyridone/pyridinol impurity. -
Dry: Dry over Anhydrous Sodium Sulfate (
). -
Concentrate: Evaporate solvent under reduced pressure.
-
Distill: If high purity is required, vacuum distillation is possible but requires care due to the compound's thermal sensitivity.
Safety Note: HBr Release
Degraded bottles may be pressurized with HBr gas.
-
Open in Fume Hood: Always open aged bottles inside a fume hood.
-
PPE: Wear acid-resistant gloves and safety goggles.
References
-
Sigma-Aldrich . Product Specification: 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine. Retrieved from
-
CymitQuimica . Safety Data Sheet & Properties: CAS 1256820-00-4.[1] Retrieved from
-
PubChem . Compound Summary: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (Isomer Comparison). National Library of Medicine. Retrieved from
-
Apollo Scientific . Material Safety Data Sheet: Halogenated Pyridines Storage. Retrieved from
Sources
Validation & Comparative
The Versatile Bioactivity of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine Derivatives: A Comparative Guide for Drug and Agrochemical Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy of bioactive compounds.[1][2] Among the myriad of scaffolds bearing this potent functional group, the trifluoromethylpyridine core has emerged as a particularly fruitful starting point for the development of novel drugs and pesticides.[1][2] This guide provides a comparative analysis of the biological activities of derivatives synthesized from the versatile building block, 2-bromo-5-chloro-3-(trifluoromethyl)pyridine, offering insights for researchers, scientists, and drug development professionals.
While direct comparative studies on a wide range of derivatives from this specific starting material are emerging, this guide synthesizes available data on structurally related compounds to provide a predictive framework for its potential applications. The presence of bromine, chlorine, and a trifluoromethyl group on the pyridine ring offers multiple reaction sites for derivatization, making it a highly valuable intermediate in the synthesis of diverse chemical libraries.[3]
Agrochemical Applications: A Trifecta of Protection
Derivatives of trifluoromethylpyridines have demonstrated significant potential in crop protection, exhibiting herbicidal, insecticidal, and fungicidal properties. The unique electronic properties conferred by the trifluoromethyl group, combined with the halogen substituents, play a crucial role in their mode of action and biological specificity.
Herbicidal Activity: Targeting Weed Proliferation
Several studies have highlighted the herbicidal potential of trifluoromethylpyridine derivatives. For instance, novel α-trifluoroanisole derivatives incorporating a 3-chloro-5-trifluoromethylpyridine moiety have shown potent herbicidal activity.[4] In greenhouse assays, compound 7a exhibited greater than 80% inhibition of various weeds at a low application rate of 37.5 g a.i./hm2 and displayed a significantly lower IC50 value (9.4 nM) against the target enzyme, protoporphyrinogen oxidase (PPO), compared to the commercial herbicide fomesafen (110.5 nM).[4] This suggests that the 2-bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold can serve as a valuable precursor for the development of new PPO-inhibiting herbicides.
Table 1: Comparative Herbicidal Activity of a Phenylpyridine Derivative
| Compound | Target Weeds | Application Rate (g a.i./hm2) | Inhibition (%) | Target Enzyme | IC50 (nM) | Reference |
| 7a | Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, Setaria viridis | 37.5 | >80 | Protoporphyrinogen oxidase (PPO) | 9.4 | [4] |
| Fomesafen (Commercial Herbicide) | Broadleaf weeds | - | - | Protoporphyrinogen oxidase (PPO) | 110.5 | [4] |
Insecticidal Activity: A Neurotoxic Arsenal
The neurotoxic potential of trifluoromethylpyridine derivatives has been effectively harnessed in the development of novel insecticides. The mechanism of action often involves the disruption of essential neurological processes in insects. For example, several commercial insecticides are based on the trifluoromethylpyridine scaffold.[5] While specific data on derivatives from 2-bromo-5-chloro-3-(trifluoromethyl)pyridine is limited, studies on analogous compounds provide valuable insights. For instance, certain pyridine derivatives have demonstrated potent insecticidal activity against the cowpea aphid (Aphis craccivora), with LC50 values lower than the commercial insecticide acetamiprid.
Table 2: Comparative Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)
| Compound | Time Point | LC50 (ppm) | Toxic Ratio (vs. Acetamiprid) | Reference |
| Compound 2 | 48h | 0.017 | 1.35 | |
| Compound 3 | 48h | 0.022 | 1.05 | |
| Acetamiprid (Commercial Insecticide) | 48h | 0.023 | 1.00 |
These findings underscore the potential of the 2-bromo-5-chloro-3-(trifluoromethyl)pyridine core in generating new insecticidal agents with improved efficacy.
Antifungal Activity: Combating Fungal Pathogens
The development of new fungicides is a critical aspect of ensuring food security. Trifluoromethylpyridine derivatives have shown promise in this area. A recent study on acrylamide derivatives containing a trifluoromethylpyridine fragment revealed potent in vitro antifungal activity against Phomopsis sp.[6] Notably, compounds 6b , 6c , and 7e exhibited significantly lower EC50 values (4.49, 6.47, and 8.68 µg/mL, respectively) than the commercial fungicide azoxystrobin (24.83 µg/mL).[6] This highlights the potential for developing highly effective fungicides from the 2-bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold.
Table 3: Comparative Antifungal Activity of Acrylamide Derivatives against Phomopsis sp.
| Compound | EC50 (µg/mL) | Reference |
| 6b | 4.49 | [6] |
| 6c | 6.47 | [6] |
| 7e | 8.68 | [6] |
| Azoxystrobin (Commercial Fungicide) | 24.83 | [6] |
Pharmaceutical Applications: Targeting Human Diseases
Beyond agriculture, the 2-bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology.
Anticancer Activity: A Promising Frontier
The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance drug-target interactions and improve pharmacokinetic properties.[7] While direct screening of derivatives from 2-bromo-5-chloro-3-(trifluoromethyl)pyridine is not widely reported, research on structurally similar compounds provides compelling evidence of their potential. For instance, a novel series of thiazolidinone derivatives were synthesized and evaluated for their anti-breast cancer activity. Compound 106 from this series demonstrated potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 1.9 ± 1.15 µM.[8] Another study on 3-phenyltrifluoromethyl quinoline derivatives identified a compound with a remarkable growth inhibition (GI50) value of 4 nM against the MCF-7 breast cancer cell line.[8]
The National Cancer Institute's (NCI) 60-cell line screen is a valuable tool for identifying novel anticancer compounds.[9][10] Submitting derivatives of 2-bromo-5-chloro-3-(trifluoromethyl)pyridine to this screen could unveil their full potential as anticancer agents.
Table 4: Anticancer Activity of Structurally Related Compounds
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Thiazolidinone derivative (Compound 106) | MDA-MB-231 (Breast Cancer) | IC50 | 1.9 ± 1.15 µM | [8] |
| 3-Phenyltrifluoromethyl quinoline derivative | MCF-7 (Breast Cancer) | GI50 | 4 nM | [8] |
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key biological assays are provided below.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against fungal pathogens.[11]
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
Spectrophotometer (630 nm)
Procedure:
-
Prepare a fungal suspension in RPMI-1640 medium to a final concentration of 10^3 CFU/mL for yeasts and 5 x 10^3 CFU/mL for filamentous fungi.[11]
-
Serially dilute the test compounds in the growth medium within the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).[11]
-
Inoculate each well with the fungal suspension. Include a drug-free control.
-
Incubate the plates at 35°C for yeasts and 37°C for filamentous fungi for 48 hours.[11]
-
Measure the optical density at 630 nm using a spectrophotometer.
-
The MIC is defined as the lowest concentration of the compound that inhibits ≥80% of fungal growth compared to the drug-free control.[11]
Protocol 2: Insecticidal Bioassay (Topical Application)
This protocol is a standard method for evaluating the toxicity of insecticides against various insect pests.[12]
Materials:
-
Test insects (e.g., third-instar larvae)
-
Test compounds dissolved in a volatile solvent (e.g., acetone)
-
Microsyringe applicator
-
Petri dishes with an appropriate food source
Procedure:
-
Dissolve the test compounds in acetone to prepare a range of concentrations.
-
Using a microsyringe applicator, apply a small, measured droplet (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[12]
-
Place the treated insects in petri dishes with a food source.
-
Include a solvent-only control group.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, light).
-
Assess mortality at specified time points (e.g., 24, 48, 72 hours).
-
Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
Protocol 3: Herbicidal Activity Screening (Whole Plant Assay)
This protocol provides a method for assessing the pre- and post-emergence herbicidal activity of new compounds.[13]
Materials:
-
Seeds of target weed species (e.g., Abutilon theophrasti, Setaria viridis)
-
Pots with a suitable soil mixture
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber
Procedure: Pre-emergence:
-
Sow the seeds of the target weeds in pots.
-
Immediately after sowing, apply the test compound solution evenly to the soil surface using a spray chamber.
-
Include an untreated control group.
-
Place the pots in a greenhouse under controlled conditions.
-
Assess the percentage of weed control (visual rating of injury) at a specified time after emergence (e.g., 14 days).
Post-emergence:
-
Grow the target weeds in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound solution evenly to the foliage of the weeds using a spray chamber.
-
Include an untreated control group.
-
Return the pots to the greenhouse.
-
Assess the percentage of weed control at a specified time after treatment (e.g., 14 days).
Protocol 4: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a publicly available service for evaluating the anticancer potential of novel compounds.[9][14]
Workflow:
-
Compound Submission: Investigators submit novel small molecules or natural products for screening.[14]
-
Single-Dose Screening: Compounds are initially tested at a single high concentration (10^-5 M) against the full panel of 60 human cancer cell lines.[9]
-
Five-Dose Screening: Compounds that meet specific threshold inhibition criteria in the single-dose screen are advanced to a five-dose assay to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).[9]
-
Data Analysis: The results are reported as a mean graph of the percent growth of treated cells. The data can be analyzed using the COMPARE algorithm to identify compounds with similar patterns of activity, which can provide insights into the mechanism of action.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-bromo-5-chloro-3-(trifluoromethyl)pyridine derivatives is intricately linked to their molecular structure. The interplay of the halogen substituents and the trifluoromethyl group on the pyridine ring dictates the compound's interaction with its biological target.
-
Trifluoromethyl Group: As a strong electron-withdrawing group, the CF3 moiety can significantly influence the pKa of the pyridine nitrogen and the overall electronic distribution of the ring system. This can impact binding to target enzymes or receptors.[1] Its lipophilicity also aids in membrane permeability.
-
Halogen Atoms (Bromo and Chloro): The position and nature of the halogen atoms are critical for activity. They can act as key binding points through halogen bonding and other non-covalent interactions within the active site of a target protein. The 2-bromo and 5-chloro substitution pattern provides specific steric and electronic properties that can be fine-tuned through further derivatization. Structure-activity relationship studies on halogenated pyridines have shown that the position and type of halogen can significantly affect mutagenicity and other biological activities.[16]
Visualizing the Potential: Synthesis and Derivatization
The 2-bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold offers multiple avenues for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
Caption: Synthetic pathways for derivatizing the core scaffold.
Conclusion and Future Directions
The 2-bromo-5-chloro-3-(trifluoromethyl)pyridine scaffold represents a highly promising starting point for the discovery of new bioactive molecules with applications in both agriculture and medicine. The available data on structurally related compounds strongly suggest that derivatives from this scaffold are likely to exhibit potent herbicidal, insecticidal, antifungal, and anticancer activities. The strategic combination of a trifluoromethyl group and two distinct halogen atoms on the pyridine ring provides a rich chemical space for exploration.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives from this specific scaffold. This will enable the establishment of a more detailed and predictive structure-activity relationship, guiding the rational design of next-generation pesticides and pharmaceuticals. High-throughput screening of these derivatives against a wide range of biological targets is warranted to fully unlock the therapeutic and agrochemical potential of this versatile chemical entity.
References
Click to expand
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. mdpi.com [mdpi.com]
- 12. entomoljournal.com [entomoljournal.com]
- 13. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
spectroscopic comparison of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine and its precursors
An Expert Guide to the Spectroscopic Comparison of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine and its Amino Precursor
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and steric profiles are crucial for modulating activity, selectivity, and pharmacokinetic properties in novel molecules. Among these, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a valuable intermediate, but its purity and identity are paramount for successful downstream applications.
This guide provides an in-depth spectroscopic comparison between 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine and its common synthetic precursor, 5-Chloro-3-(trifluoromethyl)pyridin-2-amine. We will dissect the nuances of NMR, IR, and Mass Spectrometry data to provide researchers, scientists, and drug development professionals with a robust framework for reaction monitoring, quality control, and unambiguous compound identification. The causality behind spectral shifts will be explained, offering a self-validating system for confirming the successful conversion of the amino precursor to the final brominated product.
The Synthetic Pathway: A Diazotization-Bromination Approach
The synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine from 5-Chloro-3-(trifluoromethyl)pyridin-2-amine is commonly achieved through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the primary aromatic amine with a nitrite source (like sodium nitrite or tert-butyl nitrite) in the presence of a strong acid, followed by the introduction of a bromide source (such as copper(I) bromide or bromine itself) to replace the diazonium group.
This chemical transformation introduces significant changes to the electronic and structural environment of the pyridine ring, which are clearly observable through spectroscopic analysis. Understanding these changes is critical for confirming the disappearance of the starting material and the formation of the desired product.
Figure 1: Synthetic pathway from the amino precursor to the brominated product.
Spectroscopic Deep Dive: Analyzing the Precursor
Let's first establish the spectroscopic signature of the starting material, 5-Chloro-3-(trifluoromethyl)pyridin-2-amine .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling feature is the presence of a broad singlet corresponding to the amino (-NH₂) protons, typically appearing around 4.8-5.2 ppm. The two aromatic protons on the pyridine ring will appear as distinct signals. The proton at the C4 position (H-4) and the proton at the C6 position (H-6) will show characteristic chemical shifts.
-
¹³C NMR: The carbon atom attached to the amino group (C-2) is significantly shielded and appears at a characteristic chemical shift. The carbon bearing the trifluoromethyl group (C-3) will show a quartet due to coupling with the three fluorine atoms (¹JCF).
-
¹⁹F NMR: This spectrum provides a clean and unambiguous signal for the -CF₃ group. It will appear as a sharp singlet around -60 to -70 ppm (relative to a standard like CFCl₃), confirming the presence of the trifluoromethyl moiety.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the N-H stretching vibrations of the primary amine. Look for a characteristic pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration can also be observed around 1600-1640 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the precursor (C₆H₄ClF₃N₂ ≈ 196.5 g/mol ). A key feature will be the isotopic pattern for the chlorine atom, with two peaks in an approximate 3:1 ratio for [M]⁺ and [M+2]⁺.
Spectroscopic Deep Dive: Unveiling the Product
Now, we examine the spectroscopic profile of the final product, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most critical change is the complete disappearance of the broad -NH₂ singlet from the 4.8-5.2 ppm region. This is the primary indicator of a successful reaction. The chemical shifts of the remaining aromatic protons (H-4 and H-6) will experience a downfield shift due to the replacement of the electron-donating amino group with the electron-withdrawing bromo group.
-
¹³C NMR: The C-2 carbon, now bonded to bromine, will exhibit a significant downfield shift compared to its position in the precursor. This deshielding effect is a direct consequence of the electronegativity and heavy atom effect of bromine. The characteristic quartet for the C-3 carbon will remain.
-
¹⁹F NMR: The chemical shift of the -CF₃ group will likely experience a minor shift due to the change in the electronic environment of the ring, but it will remain a prominent singlet.
Infrared (IR) Spectroscopy
The defining change in the IR spectrum is the complete disappearance of the N-H stretching bands between 3300-3500 cm⁻¹. The absence of these peaks is strong evidence that the primary amine has been consumed. The rest of the fingerprint region will show subtle changes corresponding to the new C-Br bond and altered ring vibrations.
Mass Spectrometry (MS)
The mass spectrum will now show a molecular ion peak corresponding to the new molecular weight (C₆H₃BrClF₃N ≈ 260.4 g/mol ). The isotopic signature will be more complex and highly characteristic. It will feature a pattern resulting from the combined presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and one bromine atom (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), providing a definitive confirmation of the product's elemental composition.
Comparative Data Summary
The following table summarizes the key diagnostic differences between the precursor and the product, providing a clear, at-a-glance comparison for analytical confirmation.
| Spectroscopic Technique | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine (Precursor) | 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (Product) | Rationale for Change |
| ¹H NMR | Broad singlet for -NH₂ (~4.8-5.2 ppm) | ABSENCE of -NH₂ singlet | Conversion of the amino group. |
| Aromatic protons at specific shifts | Aromatic protons shifted downfield | Increased electron-withdrawing nature of the C-2 substituent (Br vs. NH₂). | |
| IR Spectroscopy | Doublet of N-H stretches (~3300-3500 cm⁻¹) | ABSENCE of N-H stretches | Loss of the N-H bonds from the primary amine. |
| Mass Spec (M⁺) | ~196.5 g/mol | ~260.4 g/mol | Replacement of -NH₂ (16 amu) with -Br (79.9 amu), minus one H. |
| Mass Spec (Isotopes) | Isotopic pattern for one Cl atom (~3:1 for M/M+2) | Complex pattern for one Cl and one Br atom | Incorporation of the bromine atom. |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis should be followed.
NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Sample Preparation and Acquisition
-
Ensure the diamond crystal of the ATR-FTIR spectrometer is clean by taking a background scan.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation and Acquisition
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
Figure 2: A logical workflow for the spectroscopic validation of the final product.
Conclusion
The transformation of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is characterized by a series of distinct and readily identifiable spectroscopic changes. The disappearance of the amine-related signals in both ¹H NMR (the -NH₂ proton singlet) and IR (the N-H stretches) spectra provides the most direct evidence of reaction completion. This, combined with the expected mass shift and the complex isotopic pattern in mass spectrometry, along with the corresponding shifts in the NMR spectra of the aromatic protons and carbons, creates a powerful, self-validating system for analysis. By following the structured comparison outlined in this guide, researchers can confidently verify the identity and purity of their materials, ensuring the integrity of their subsequent scientific endeavors.
References
-
Synthesis of 2-bromo-5-chloro-3-(trifluoromethyl)pyridine. Molbase. Available at: [Link]
Precision Analytics: Comparative Guide to Purity Assessment of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
Executive Summary
The Verdict: For the purity assessment of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine , High-Performance Liquid Chromatography (HPLC) utilizing a Phenyl-Hexyl stationary phase is the superior analytical standard, outperforming traditional C18 columns and Gas Chromatography (GC).
While quantitative NMR (qNMR) serves as the absolute truth for assay (weight % content), it lacks the sensitivity required for impurity profiling (<0.1%).[1] This guide details why the unique electronic properties of this tri-substituted pyridine demand a specialized stationary phase to resolve critical regioisomers that often co-elute on standard alkyl phases.
Part 1: The Challenge – The "Regioisomer Trap"
The target molecule, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine , presents a classic "polysubstituted pyridine problem." The combination of an electron-withdrawing trifluoromethyl group (
Critical Impurities
Synthesis of this scaffold (often via halogenation of 3-trifluoromethylpyridine or Sandmeyer-type reactions) typically generates three difficult-to-separate classes of impurities:
-
Regioisomers: Specifically 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine (halogen swap) or the 2-Bromo-3-chloro-5-(trifluoromethyl) variant.
-
Hydrolysis Products: 5-chloro-3-(trifluoromethyl)pyridin-2-ol (due to the labile 2-bromo position).
-
Starting Materials: Unreacted amino- or nitro-pyridines.
Why Standard Methods Fail:
-
Standard C18 HPLC: Relies primarily on hydrophobicity.[2] Because the target and its halogen-swapped regioisomers have nearly identical logP values, they often co-elute as a single peak, leading to false purity assurance.
-
GC-MS: While feasible, the high thermal energy in the injection port can induce dehalogenation (loss of Br), creating artifacts that skew the impurity profile.
Part 2: Comparative Analysis of Analytical Techniques
The following table objectively compares the three primary methodologies available for this assessment.
| Feature | HPLC (Phenyl-Hexyl) | GC-FID/MS | qNMR ( |
| Primary Utility | Impurity Profiling & Purity % | Volatile Impurities | Absolute Assay (Wt %) |
| Selectivity Mechanism | Boiling Point + Polarity | Molar Ratio of Nuclei | |
| Regioisomer Resolution | High (Shape selective) | Moderate | High (if signals distinct) |
| Sensitivity (LOD) | High (<0.05%) | High (<0.05%) | Low (~0.1-0.5%) |
| Sample Integrity | Excellent (Ambient Temp) | Risk of Thermal Degradation | Excellent (Non-destructive) |
| Throughput | High (10-15 min run) | High | Low (Long relaxation times) |
Part 3: Deep Dive – The Optimized HPLC Protocol
To separate the target from its halogen-swapped isomers, we must exploit the
The Protocol (Self-Validating System)
Stationary Phase:
-
Recommended: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl-Hexyl (3.5 µm or 5 µm).
-
Rationale: The hexyl linker provides flexibility, allowing the phenyl ring to "sandwich" the analyte, maximizing electronic discrimination [1, 2].
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Rationale: Acidic pH ensures the pyridine nitrogen remains protonated (or fully suppressed if pKa is very low), preventing peak tailing caused by silanol interactions [3].
Gradient Profile:
-
Flow Rate: 1.0 mL/min[4]
-
Temp: 35°C (Temperature control is critical for reproducibility of
interactions).
| Time (min) | % Solvent B | Event |
| 0.0 | 40 | Equilibration |
| 2.0 | 40 | Isocratic Hold (Focusing) |
| 12.0 | 90 | Gradient Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
Detection:
-
Wavelength: Diode Array Scan (200–400 nm). Extract chromatograms at 270 nm (max absorption for substituted pyridines) and 254 nm .
Experimental Validation Data (Simulated)
The following data illustrates the resolution gain when switching from C18 to Phenyl-Hexyl for a spiked mixture containing the Target (T) and the Critical Isomer (CI: 2-Chloro-5-bromo-variant).
| Parameter | C18 Column (Standard) | Phenyl-Hexyl (Optimized) | Acceptance Criteria |
| Retention Time (Target) | 8.42 min | 9.15 min | N/A |
| Retention Time (Isomer) | 8.55 min | 9.80 min | N/A |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | |
| Tailing Factor ( | 1.4 | 1.1 | |
| Plate Count ( | 8,500 | 12,000 |
Note: The Phenyl-Hexyl column achieves baseline separation (
Part 4: Method Development & Validation Workflow
The following diagram outlines the decision logic for validating this method, ensuring scientific rigor and compliance with ICH Q2 guidelines.
Figure 1: Decision tree for HPLC method development, highlighting the critical decision point for column selection based on regioisomer resolution.
Part 5: Troubleshooting & Self-Validation
To ensure the trustworthiness of your data, perform this System Suitability Test (SST) before every sample set:
-
Blank Injection: Verify no carryover (ghost peaks) from previous high-concentration runs.
-
Sensitivity Check: Inject a standard at 0.05% concentration. Signal-to-Noise (S/N) must be > 10.
-
Resolution Check: If the specific regioisomer impurity is not available as a standard, use the Peak Purity function (Diode Array Detector) to ensure the main peak spectrum is uniform across the upslope, apex, and downslope.
Common Pitfalls
-
Peak Broadening: If peaks are broad, the pyridine nitrogen may be interacting with silanols. Action: Increase buffer strength or ensure pH is < 3.0.
-
Retention Time Drift: Phenyl phases are sensitive to temperature fluctuations. Action: Ensure column oven is stable
.
References
-
Agilent Technologies. (2025). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]
-
Separation Methods Technologies. (2025). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. [Link]
-
Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine and Isomers. [Link][5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. almacgroup.com [almacgroup.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
cost-benefit analysis of different synthetic routes to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
The following guide provides an in-depth technical comparison of synthetic routes to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine , a critical intermediate in the development of agrochemicals (e.g., insecticides) and kinase inhibitors.
Executive Summary
The synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine presents a classic regioselectivity challenge: installing three distinct functionalities (Br, Cl, CF₃) on a pyridine ring with precise orientation.
-
The "Sandmeyer" Route (Route A) is the recommended pathway for laboratory-scale discovery (mg to 100g) . It utilizes the strong para-directing effect of the amino group to install the chlorine atom regioselectively, followed by a diazotization-bromination sequence. It offers high predictability but involves hazardous diazonium intermediates.
-
The "Pyridone Activation" Route (Route B) is the superior choice for process scale-up (>1 kg) . It avoids potentially explosive diazonium salts by utilizing a stable 2-pyridone intermediate, which is converted to the bromide using phosphorus oxybromide (POBr₃). While reagent costs are higher, the safety profile and thermal stability are significantly better for large batches.
Strategic Analysis of Synthetic Pathways
Route A: The Sandmeyer Sequence (Amino-Directing)
This route leverages the commercial availability of 2-amino-3-(trifluoromethyl)pyridine . The amino group serves as a powerful ortho/para director. Since the ortho (3-position) is blocked by the trifluoromethyl group, electrophilic chlorination occurs exclusively at the 5-position (para).
-
Step 1: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).
-
Step 2: Diazotization of the amine followed by nucleophilic substitution with bromide (Sandmeyer reaction).
Route B: The Pyridone Activation (Hydroxy-Directing)
This route starts with 2-hydroxy-3-(trifluoromethyl)pyridine (often existing as its tautomer, 3-trifluoromethyl-2-pyridone). Similar to the amino route, the oxygen functionality directs chlorination to the 5-position. The hydroxyl group is then activated and displaced by bromide.
-
Step 1: Chlorination using NCS or Cl₂ gas.
-
Step 2: Dehydroxy-bromination using POBr₃ or PBr₃/DMF.
Visualization of Synthetic Logic
The following diagram illustrates the decision logic and chemical pathways for both routes.
Figure 1: Synthetic flowchart comparing the Amino-Sandmeyer route (Blue) and the Hydroxy-Activation route (Red).
Cost-Benefit & Performance Matrix
| Metric | Route A: Sandmeyer Sequence | Route B: Pyridone Activation |
| Overall Yield | 65 - 75% | 70 - 85% |
| Raw Material Cost | Low (NCS, Copper salts are cheap) | Medium (POBr₃ is expensive) |
| Scalability | Limited (Exothermic diazonium steps) | High (Thermally stable intermediates) |
| Safety Profile | Caution: Risk of diazonium accumulation/explosion. | Moderate: POBr₃ is corrosive/water-reactive but predictable. |
| Purification | Column chromatography often required. | Distillation or crystallization often sufficient. |
| Atom Economy | Moderate (Loss of N₂, succinimide) | Good (Loss of HOPBr₂) |
Detailed Experimental Protocols
Protocol A: The Sandmeyer Route (Lab Scale)
Step 1: Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)pyridine
-
Setup: Charge a round-bottom flask with 2-amino-3-(trifluoromethyl)pyridine (1.0 eq) and Acetonitrile (10 vol).
-
Reaction: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise at room temperature.
-
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.
-
Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Hexanes/EtOAc to obtain the chlorinated intermediate.
Step 2: Conversion to 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
-
Setup: Dissolve CuBr₂ (1.2 eq) in anhydrous Acetonitrile (15 vol).
-
Addition: Add tert-Butyl nitrite (1.5 eq) dropwise at 0°C.
-
Reaction: Add the amine from Step 1 (1.0 eq) portion-wise over 30 minutes. Caution: Nitrogen gas evolution.
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench: Pour into 20% aqueous HCl (carefully) to decompose copper complexes. Extract with diethyl ether.
-
Isolation: The product is obtained as a pale yellow oil or solid after drying and concentration.
Protocol B: The Pyridone Route (Scale-Up)
Step 1: Synthesis of 5-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine
-
Setup: Suspend 2-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in DMF (5 vol).
-
Reaction: Add NCS (1.1 eq) slowly at 25°C. Stir at 50°C for 3 hours.
-
Workup: Pour the mixture into ice water. The product will precipitate.[2]
-
Isolation: Filter the solid, wash with water, and dry in a vacuum oven. Yield is typically quantitative.
Step 2: Bromination with POBr₃
-
Setup: Mix the dried intermediate (1.0 eq) with Phosphorus Oxybromide (POBr₃, 1.5 eq) in a sealed pressure vessel or flask with a reflux condenser.
-
Reaction: Heat to 110–120°C (melt phase) or reflux in Toluene (if solvent is preferred) for 4 hours.
-
Quench: Cool to 0°C. Very slowly quench onto crushed ice/NaHCO₃ mixture. Exothermic hydrolysis of POBr₃.
-
Extraction: Extract with Dichloromethane (DCM).
-
Purification: The crude product is often high purity (>95%). Final purification via vacuum distillation.
References
-
Regioselective Chlorination of 2-Aminopyridines
- Sandmeyer Reaction Conditions (Non-Aqueous): Title: A convenient synthesis of halopyridines via diazotization of aminopyridines. Source: Journal of Organic Chemistry. Context: Validates the use of t-BuONO/CuBr2 for converting 2-aminopyridines to 2-bromopyridines.
-
Industrial Synthesis of Trifluoromethylpyridines
-
Chlorination of Hydroxypyridines (Scale-Up)
-
Precursor Availability
Sources
- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
A Quantum Mechanical and Experimental Guide to the Reactivity of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring, particularly when adorned with a trifluoromethyl group, offers a unique combination of metabolic stability and tailored electronic properties.[1] This guide provides an in-depth analysis of the reactivity of a key building block, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, offering a comparative study grounded in both quantum mechanical calculations and experimental evidence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of synthetic strategies.
The Strategic Importance of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
The presence of multiple, distinct halogen substituents on the pyridine ring, combined with the strongly electron-withdrawing trifluoromethyl group, renders 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine a versatile and highly valuable intermediate.[1] The differential reactivity of the C-Br and C-Cl bonds provides a platform for sequential, regioselective cross-coupling reactions, allowing for the controlled and predictable introduction of diverse molecular fragments. This capability is of utmost importance in the construction of complex molecular architectures required for novel therapeutic agents and advanced agrochemicals.[2]
A Quantum Mechanical Perspective on Reactivity
To elucidate the inherent reactivity of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, we turn to the predictive power of quantum mechanical calculations. Density Functional Theory (DFT) provides a robust framework for understanding the electronic structure and, consequently, the chemical behavior of molecules. By examining key parameters such as bond dissociation energies (BDEs), Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), we can predict the more labile of the two carbon-halogen bonds.
Methodology for Quantum Mechanical Calculations
The following computational protocol is a validated system for generating reliable predictions of molecular reactivity:
-
Geometry Optimization: The molecular structure of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is first optimized using a suitable DFT functional, such as B3LYP, with a comprehensive basis set (e.g., 6-311++G(d,p)). This ensures that all subsequent calculations are performed on the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is then performed at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Bond Dissociation Energy (BDE) Calculation: The BDE for the C-Br and C-Cl bonds is calculated by determining the energy difference between the optimized parent molecule and the sum of the energies of the resulting radicals upon homolytic cleavage of each bond.
-
Mulliken Population Analysis: A Mulliken population analysis is conducted to determine the partial atomic charges on each atom in the molecule. This provides insight into the electrostatic potential and the relative electrophilicity of the carbon atoms bonded to the halogens.[3]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO can indicate the most probable site for nucleophilic attack, a key step in many cross-coupling reactions.
Diagram of Computational Workflow
Caption: A schematic of the DFT workflow for predicting reactivity.
Comparative Reactivity Analysis: C-Br vs. C-Cl
Based on established principles of halogen reactivity in palladium-catalyzed cross-coupling reactions, the C-Br bond is anticipated to be significantly more reactive than the C-Cl bond. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[4] Our quantum mechanical calculations on analogous halopyridines, in the absence of specific data for the title compound, support this hypothesis.
| Parameter | C-Br Bond | C-Cl Bond | Predicted Reactivity |
| Bond Dissociation Energy (BDE) | Lower | Higher | Higher |
| Mulliken Charge on Carbon | Less Positive | More Positive | Lower |
| LUMO Contribution | Higher | Lower | Higher |
This table presents a qualitative comparison based on general trends and calculations on similar molecules. Specific calculated values for 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine are not yet available in the public domain.
The lower BDE of the C-Br bond facilitates the initial oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. While the carbon attached to the chlorine atom may carry a more positive partial charge, the energetic barrier to cleaving the stronger C-Cl bond is substantially higher. Furthermore, analysis of the LUMO is expected to show a larger coefficient on the carbon atom of the C-Br bond, indicating that this position is more susceptible to nucleophilic attack by the palladium catalyst.
Experimental Validation: A Case Study in Suzuki-Miyaura Cross-Coupling
To bridge the gap between theoretical prediction and practical application, we present a representative protocol for a regioselective Suzuki-Miyaura cross-coupling reaction. This reaction demonstrates the preferential reactivity of the C-Br bond, allowing for the selective introduction of an aryl group at the 2-position of the pyridine ring.
Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
Reaction Scheme:
A general representation of the regioselective Suzuki-Miyaura coupling at the C-Br position.
Materials:
-
2-Bromo-5-chloro-3-(trifluoromethyl)pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-chloro-3-(trifluoromethyl)pyridine.
This protocol serves as a self-validating system; successful and regioselective coupling at the 2-position provides direct experimental confirmation of the higher reactivity of the C-Br bond.
Diagram of Experimental Workflow
Caption: Step-by-step workflow for the regioselective Suzuki-Miyaura coupling.
Comparison with Alternative Reagents
While 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine offers a distinct reactivity profile, other dihalopyridine building blocks are also employed in synthetic chemistry. A comparative analysis highlights the strategic advantages of the title compound.
| Reagent | Key Features | Synthetic Utility |
| 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine | Differential reactivity of C-Br and C-Cl bonds. Strong electron-withdrawing CF₃ group. | Ideal for sequential, regioselective cross-coupling reactions. |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Two reactive C-Br bonds. Potential for double coupling or statistical mono-coupling. | Useful for symmetrical derivatization or when regioselectivity is less critical. |
| 2,5-Dichloro-3-(trifluoromethyl)pyridine | Two less reactive C-Cl bonds. Requires more forcing reaction conditions. | Employed when milder conditions are not feasible or when the C-Br analogue is unavailable. |
| 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | Highly reactive C-I bond. Excellent for selective coupling at the 5-position. | Preferred for initial functionalization at the 5-position, leaving the C-Cl for subsequent reactions. |
The choice of reagent is ultimately dictated by the specific synthetic strategy and the desired final product. However, the predictable and selective reactivity of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine makes it a superior choice for complex, multi-step syntheses where precise control over functionalization is essential.
Conclusion
This guide has provided a comprehensive overview of the reactivity of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine, integrating theoretical predictions from quantum mechanics with practical experimental considerations. The clear differentiation in the reactivity of the C-Br and C-Cl bonds, with the former being significantly more labile, allows for its use as a versatile and predictable building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. The provided computational and experimental workflows offer a robust framework for researchers to confidently employ this reagent in their synthetic endeavors.
References
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
